Product packaging for (1-Methyl-1H-imidazol-2-yl)acetonitrile(Cat. No.:CAS No. 3984-53-0)

(1-Methyl-1H-imidazol-2-yl)acetonitrile

货号: B1300353
CAS 编号: 3984-53-0
分子量: 121.14 g/mol
InChI 键: FCQJYRPVEODPHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . The compound features an imidazole ring, a core structure found in numerous biological molecules and approved drugs, which is functionalized with a reactive acetonitrile group at the 2-position . This -CH₂CN moiety provides a handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, and its acidic methylene proton allows for deprotonation and subsequent carbon-carbon bond-forming reactions, making the compound a valuable synthon for constructing more complex molecular architectures . In research, this compound serves as a precursor for the development of novel antibacterial agents, particularly in the creation of imidazole-based molecular hybrids designed to overcome antibiotic resistance in pathogens like the ESKAPE strains . Its structural motif is also explored in the synthesis of fused heterocyclic systems, such as nitrogen-bridged heterocycles, which are investigated for their potential biological activities . Beyond medicinal chemistry, derivatives of this imidazole are incorporated into advanced materials, including luminescent covalent organic frameworks (COFs), where the imidazole ring influences the electronic and photophysical properties of the material . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B1300353 (1-Methyl-1H-imidazol-2-yl)acetonitrile CAS No. 3984-53-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1-methylimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJYRPVEODPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355846
Record name (1-Methyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3984-53-0
Record name (1-Methyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1H-imidazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-imidazol-2-yl)acetonitrile is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with an acetonitrile group. Its chemical structure makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the reactive nitrile group and the imidazole core allows for a variety of chemical transformations, leading to the generation of diverse molecular scaffolds with potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role as a precursor to pharmacologically relevant compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 3984-53-0N/A
Molecular Formula C₆H₇N₃[1][2]
Molecular Weight 121.14 g/mol [1][2]
Appearance White to off-white solidN/A
Purity ≥95% - 97%[1][2]
Storage Temperature 2-8°C[3]

Note: Some physical properties like melting and boiling points are not consistently reported across suppliers and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on standard organic chemistry principles and protocols for analogous compounds, a likely synthetic route involves the N-alkylation of an imidazole precursor followed by the introduction of the acetonitrile moiety. A generalized workflow is depicted below.

G cluster_0 Synthesis of this compound 1-Methylimidazole 1-Methylimidazole Reaction Nucleophilic Substitution 1-Methylimidazole->Reaction Haloacetonitrile 2-Haloacetonitrile (e.g., Chloroacetonitrile) Haloacetonitrile->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: General synthetic workflow for this compound.

General Experimental Protocol (Inferred)

This protocol is based on the synthesis of similar imidazole acetonitriles and serves as a starting point for optimization.

Materials:

  • 1-Methylimidazole

  • 2-Chloroacetonitrile or 2-Bromoacetonitrile

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 1-methylimidazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a specified time to allow for the deprotonation of the imidazole.

  • Cool the reaction mixture again to 0°C and add 2-haloacetonitrile dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Use as a Synthetic Intermediate

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. The active methylene group adjacent to the nitrile and imidazole ring is particularly reactive and can participate in various condensation reactions.

Knoevenagel Condensation

A key reaction of this compound is the Knoevenagel condensation with aldehydes. This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated nitriles, which are themselves versatile intermediates.[4]

G cluster_0 Knoevenagel Condensation Workflow Start This compound Reaction Knoevenagel Condensation Start->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Base Base Base->Reaction Product 2-(1-Methyl-1H-imidazol-2-yl)-3-aryl-acrylonitrile Reaction->Product

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol for Knoevenagel Condensation (Adapted from Benzimidazole Analogues)[4]:

Materials:

  • This compound

  • Aromatic aldehyde

  • Base (e.g., piperidine, sodium hydroxide)

  • Solvent (e.g., ethanol) or solvent-free conditions

Procedure:

  • A mixture of this compound, the aromatic aldehyde, and a catalytic amount of base are either dissolved in a suitable solvent and refluxed or ground together under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Role in Drug Discovery and Development

While there is no direct evidence of this compound itself having significant biological activity or being involved in specific signaling pathways, its importance lies in its role as a key intermediate for the synthesis of pharmacologically active molecules.[5][6][7] The imidazole moiety is a common feature in many approved drugs, and the acetonitrile group provides a handle for constructing more complex heterocyclic systems.[8]

Derivatives of imidazole and benzimidazole, synthesized from precursors like this compound, have shown a wide range of biological activities, including:

  • Antifungal[5]

  • Antibacterial[9]

  • Anti-inflammatory[9]

  • Anticancer[9]

The general workflow for utilizing this compound in a drug discovery context is illustrated below.

G cluster_0 Drug Discovery Workflow Start This compound Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Library Library of Imidazole Derivatives Reaction->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role as a starting material in a typical drug discovery pipeline.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 3984-53-0) is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its reactivity, particularly at the active methylene group, allows for the straightforward synthesis of a variety of more complex heterocyclic structures. While not biologically active in itself, it serves as a valuable starting material for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug development.

References

Physicochemical Properties of 1-methylimidazole-2-acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylimidazole-2-acetonitrile is a substituted imidazole derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. This technical guide provides a summary of its known physicochemical properties, based primarily on computational data, and outlines a general synthetic approach. Due to the limited availability of experimental data for this specific isomer, this document serves as a foundational resource to guide further research and experimental design.

Core Physicochemical Properties

Quantitative data for 1-methylimidazole-2-acetonitrile is sparse in publicly available literature. The following tables summarize computed physicochemical properties, which can serve as estimations for experimental planning.

Table 1: Computed Molecular and Physical Properties
PropertyValueSource
Molecular Formula C₆H₇N₃-
Molecular Weight 121.14 g/mol [1]
Exact Mass 121.063997 g/mol [1]
Topological Polar Surface Area 41.6 Ų[1]
LogP (Octanol-Water Partition Coefficient) 0.1[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 1[1]

Note: The data in this table is computationally derived and has not been experimentally verified.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

A predicted ¹H NMR spectrum would likely show distinct signals for the methyl protons, the methylene protons of the acetonitrile group, and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the aromaticity of the imidazole ring.

Predicted IR Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 121. Common fragmentation patterns for related imidazole compounds suggest potential losses of HCN, CH₃, and the acetonitrile side chain.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of 1-methylimidazole-2-acetonitrile is not well-documented in the literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of 2-substituted 1-methylimidazoles. A common strategy involves the N-methylation of a pre-functionalized imidazole or the introduction of the acetonitrile group onto a pre-existing 1-methylimidazole scaffold.

One potential pathway could involve the direct cyanation of a suitable precursor, such as 2-(chloromethyl)-1-methylimidazole.

Illustrative Experimental Workflow

G Generalized Synthesis of 1-methylimidazole-2-acetonitrile cluster_0 Step 1: Preparation of 2-(Chloromethyl)-1-methylimidazole cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification start 1-Methyl-2-(hydroxymethyl)imidazole reagent1 Thionyl Chloride (SOCl₂) or similar chlorinating agent start->reagent1 Reaction product1 2-(Chloromethyl)-1-methylimidazole reagent1->product1 reagent2 Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) product1->reagent2 Nucleophilic Substitution product2 1-methylimidazole-2-acetonitrile reagent2->product2 purification Column Chromatography / Recrystallization product2->purification final_product Pure 1-methylimidazole-2-acetonitrile purification->final_product

Caption: A potential two-step synthesis of 1-methylimidazole-2-acetonitrile.

Signaling Pathways and Biological Activity

Currently, there is no available information in the public domain detailing specific signaling pathways or established biological activities for 1-methylimidazole-2-acetonitrile. Research into the biological effects of this compound would be a novel area of investigation. Given the prevalence of the imidazole core in pharmacologically active molecules, it could be hypothesized to interact with various biological targets, but this remains to be experimentally determined.

Conclusion

1-methylimidazole-2-acetonitrile is a compound for which there is a notable lack of experimentally-derived physicochemical data. The computational data presented in this guide offers a starting point for researchers. The generalized synthetic pathway provides a logical framework for its preparation. Further experimental work is necessary to validate the predicted properties and to explore the potential biological activities of this molecule, which could be of significant interest to the drug development community.

References

Spectroscopic and Structural Elucidation of (1-Methyl-1H-imidazol-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (1-Methyl-1H-imidazol-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document presents predicted spectroscopic values based on the analysis of its structural isomer, (Imidazol-1-yl)acetonitrile, and related imidazole derivatives. General experimental protocols for the spectroscopic techniques are also provided.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methyl group at the N1 position and an acetonitrile group at the C2 position.

PropertyValue
CAS Number 3984-53-0[1][2][3][4]
Molecular Formula C₆H₇N₃[5]
Molecular Weight 121.14 g/mol [5]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for (Imidazol-1-yl)acetonitrile

Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for (Imidazol-1-yl)acetonitrile (in CDCl₃)
Imidazole H (C4-H)~7.0-7.27.14 (s, 1H)
Imidazole H (C5-H)~6.9-7.17.06 (s, 1H)
Imidazole H (C2-H)-7.59 (s, 1H)
-CH₂-~3.8-4.04.95 (s, 2H)
-CH₃~3.6-3.8-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for (Imidazol-1-yl)acetonitrile

Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for (Imidazol-1-yl)acetonitrile (in CDCl₃)
-C≡N~115-120113.7
-CH₂-~35-4034.4
Imidazole C2~145-150137.1
Imidazole C4~128-132130.9
Imidazole C5~120-125119.0
-CH₃~30-35-

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (-C≡N) has a characteristic sharp absorption band.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group **Predicted Absorption Range (cm⁻¹) **Notes
C≡N Stretch2240 - 2260[6]Strong, sharp peak. Conjugation can lower the frequency.[6][7]
C-H Stretch (Aromatic)3000 - 3150Medium to weak bands.
C-H Stretch (Aliphatic)2850 - 3000Medium to weak bands.
C=N Stretch (Imidazole Ring)1500 - 1650Medium to strong bands.
C-N Stretch (Imidazole Ring)1300 - 1400Medium to strong bands.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 121.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺121Molecular Ion
[M-H]⁺120Loss of a hydrogen atom.
[M-CH₃]⁺106Loss of the methyl group.
[M-CH₂CN]⁺81Loss of the acetonitrile group.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of organic compounds like this compound.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[8] The sample is vaporized in the ion source.[9]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a novel compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of novel compounds. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of (1-Methyl-1H-imidazol-2-yl)acetonitrile. Due to the absence of publicly available, experimentally verified spectral data for this specific molecule, this guide leverages established principles of NMR spectroscopy and data from analogous structures to predict and interpret the NMR spectra. This document also outlines comprehensive experimental protocols for sample preparation and NMR data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow, serving as a vital resource for researchers working with this and related heterocyclic compounds.

Predicted NMR Spectra of this compound

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the N-methyl group, the methylene group of the acetonitrile substituent, and the two protons on the imidazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7Singlet3HN-CH₃
~ 4.0Singlet2HCH₂CN
~ 7.0 - 7.2Doublet1HH-5 (imidazole)
~ 6.9 - 7.1Doublet1HH-4 (imidazole)

Table 1: Predicted ¹H NMR Data for this compound. Predictions are based on typical chemical shifts for similar structural motifs.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the N-methyl carbon, the methylene carbon, the nitrile carbon, and the three carbons of the imidazole ring.

Predicted Chemical Shift (δ, ppm)Assignment
~ 34N-CH₃
~ 15CH₂CN
~ 117CN
~ 128C-5 (imidazole)
~ 122C-4 (imidazole)
~ 145C-2 (imidazole)

Table 2: Predicted ¹³C NMR Data for this compound. Predictions are based on typical chemical shifts for similar structural motifs.

Structural and Workflow Diagrams

Visual aids are crucial for understanding the relationships between the molecular structure and its spectral output, as well as the experimental process.

Structure of this compound.

G General Workflow for NMR Spectral Acquisition sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Insert into NMR Spectrometer nmr_tube->spectrometer locking Locking onto Solvent Deuterium Signal spectrometer->locking shimming Shimming to Homogenize Magnetic Field locking->shimming tuning Tuning and Matching Probe shimming->tuning acquisition Set Acquisition Parameters (Pulse Sequence, Scans, etc.) tuning->acquisition data_collection Data Acquisition acquisition->data_collection processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_collection->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis report Reporting analysis->report

Workflow of NMR Spectral Acquisition.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the methylation of a suitable imidazole precursor followed by the introduction of the acetonitrile moiety. A general procedure would be:

  • N-Methylation of Imidazole : 1H-imidazole can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF or DMF).

  • Introduction of the Acetonitrile Group : The resulting 1-methylimidazole can then be reacted with a reagent such as chloroacetonitrile or bromoacetonitrile. This reaction is typically a nucleophilic substitution where the imidazole nitrogen attacks the electrophilic carbon of the haloacetonitrile. However, for C-functionalization at the C2 position, a deprotonation at C2 using a strong base (e.g., n-butyllithium) followed by reaction with the haloacetonitrile would be necessary.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing : Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte peaks. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer : To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier-transform NMR spectrometer.

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe.

  • Locking : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.

  • Parameter Setup : Set the appropriate acquisition parameters, including:

    • Pulse sequence : Standard one-pulse experiments are typically used for routine ¹H and ¹³C spectra.

    • Spectral width : Define the frequency range to be observed.

    • Number of scans : A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. ¹H NMR may require only a few scans, while ¹³C NMR will require significantly more due to the low natural abundance of the ¹³C isotope.

    • Relaxation delay : A delay between pulses is necessary to allow the nuclei to return to equilibrium.

  • Data Acquisition : Start the experiment to acquire the Free Induction Decay (FID).

  • Data Processing : The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, and the baseline is corrected to produce the final NMR spectrum for analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with detailed protocols for its synthesis and NMR analysis. While awaiting experimental verification of the spectral data, the predictive analysis and methodologies presented herein offer a valuable starting point for researchers and professionals in the fields of chemical synthesis and drug development. The structured presentation of data and workflows is intended to facilitate efficient and accurate structural characterization of this and similar heterocyclic compounds.

Key Starting Materials for Novel Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of versatile starting materials in the synthesis of novel heterocyclic compounds, a cornerstone of modern drug discovery. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, and the development of efficient and diverse synthetic routes to new derivatives is a critical endeavor in medicinal chemistry. This document provides a detailed overview of selected key starting materials, their transformation into complex heterocyclic systems through innovative multicomponent reactions, and the biological relevance of the resulting molecules.

Tetronic Acid: A Versatile Building Block for Fused Heterocycles

Tetronic acid, a 4-hydroxy-2(5H)-furanone, has emerged as a highly versatile and valuable starting material in the synthesis of a wide range of polyfunctionalized heterocyclic compounds. Its inherent reactivity, stemming from the presence of both an enolic hydroxyl group and a lactone moiety, allows it to participate in a variety of cascade reactions, particularly multicomponent reactions (MCRs), leading to the rapid assembly of complex molecular architectures.

Synthesis of Pyrido[2,3-d]pyrimidines

A notable application of tetronic acid is in the three-component synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities.

Experimental Protocol: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol is adapted from the work of Pomerantz et al.

  • Reaction Setup: In a suitable reaction vessel, combine tetronic acid (1.0 eq.), a substituted benzaldehyde (1.0 eq.), and uracil (1.0 eq.) in ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol to afford the pure dihydropyrido[2,3-d]pyrimidine derivative. This procedure often avoids the need for column chromatography.

Quantitative Data:

EntryBenzaldehyde SubstituentYield (%)
14-Cl85
24-Me82
34-OMe88
42-NO₂75

Yields are representative and may vary based on the specific substrate and reaction scale.

Synthesis of Furo[3,4-b]quinoline-1,5,10(3H)-triones

Tetronic acid can also be employed in a four-component domino reaction to construct complex furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives, which are of interest in medicinal chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of Aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones

This protocol is based on the work of Nguyen et al.

  • Reaction Mixture: To a microwave reaction vial, add tetronic acid (1.0 eq.), 2-hydroxy-1,4-naphthoquinone (1.0 eq.), a substituted benzaldehyde (1.0 eq.), and ammonium acetate (1.2 eq.) in glacial acetic acid.

  • Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at 120 °C for a specified time (typically 15-30 minutes).

  • Isolation: After cooling, the resulting precipitate is collected by filtration, washed with water and then ethanol, and dried to yield the desired product.

Quantitative Data:

EntryBenzaldehyde SubstituentTime (min)Yield (%)
14-Cl-C₆H₄2085
24-MeO-C₆H₄2582
3C₆H₅1590
44-NO₂-C₆H₄3078

Yields and reaction times are indicative and may be optimized for specific substrates.

Nitroalkanes: Precursors to N-Heterocycles

Nitroalkanes are readily available and inexpensive starting materials that serve as valuable precursors for the synthesis of nitrogen-containing heterocycles. Their nitro group can be readily transformed into an amino group, which can then participate in cyclization reactions.

Synthesis of 3,4-Dihydro-2H-Pyrroles

A multi-step, one-pot procedure starting from simple ketones, aldehydes, and nitroalkanes allows for the efficient synthesis of 3,4-dihydro-2H-pyrroles. The key intermediate is a nitro ketone, which undergoes a reductive cyclization.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-Pyrroles via Hydrogenative Cyclization of Nitro Ketones

This protocol is adapted from the work of Kempe et al.[1][2][3][4]

Step 1: Synthesis of the Nitro Ketone Intermediate

  • A mixture of the starting ketone, aldehyde, and nitroalkane is subjected to an aldol condensation and subsequent Michael addition. The specific conditions for this step (catalyst, solvent, temperature) may vary depending on the substrates.

Step 2: Hydrogenative Cyclization

  • Catalyst and Setup: The nitro ketone (0.2 mmol) is placed in a reaction vessel with a suitable heterogeneous catalyst (e.g., 4 mol% Ni/SiO₂) and a molecular sieve in acetonitrile (3 mL).

  • Hydrogenation: The vessel is pressurized with hydrogen gas (20 bar) and heated to 120 °C for 20 hours.

  • Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the 3,4-dihydro-2H-pyrrole.

Quantitative Data for Hydrogenative Cyclization:

EntryNitro Ketone SubstrateYield (%)
11-Nitro-4-phenyl-butan-2-one95
21-Nitro-4-(4-methoxyphenyl)-butan-2-one92
34-(4-Chlorophenyl)-1-nitro-butan-2-one88
41-Nitro-4-(thiophen-2-yl)-butan-2-one85

Yields are for the hydrogenative cyclization step.

Thiophene Derivatives: Scaffolds for Fused Pyrimidines

Substituted thiophenes, particularly 2-amino-3-carbonitrile derivatives, are excellent starting materials for the synthesis of thieno[2,3-d]pyrimidines. This heterocyclic core is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

Sonochemical Synthesis of 4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidines

An efficient and environmentally friendly method for the synthesis of indolyl-substituted thieno[2,3-d]pyrimidines utilizes ultrasound irradiation to promote the reaction.

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidines

This protocol is based on the work of Sowmy et al.[5]

  • Reaction Setup: In a suitable vessel, a mixture of a 4-chlorothieno[2,3-d]pyrimidine derivative and an indole in acetic acid is prepared.

  • Sonication: The reaction mixture is subjected to ultrasound irradiation at a specified frequency and power for a designated period.

  • Work-up: After the reaction is complete, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

Quantitative Data:

Entry4-Chlorothieno[2,3-d]pyrimidine SubstituentIndole SubstituentYield (%)
12-PhenylH85
22-(4-Methylphenyl)H88
32-Phenyl5-Bromo82
42-(4-Chlorophenyl)5-Methoxy80

Yields are representative of the sonochemical synthesis method.

Signaling Pathway Visualization

The synthesized heterocyclic compounds often exhibit their biological effects by modulating specific signaling pathways within cells. Understanding these pathways is crucial for drug development.

eEF-2K Signaling Pathway in Cancer

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eukaryotic elongation factor 2 kinase (eEF-2K). This kinase plays a complex role in cancer, often promoting cell survival under stress conditions.[6][7][8][9][10] Its inhibition is a potential therapeutic strategy.

eEF2K_Signaling_Pathway mTORC1 mTORC1 S6K S6K mTORC1->S6K eEF2K eEF-2K S6K->eEF2K Inhibition eEF2 eEF-2 eEF2K->eEF2 Phosphorylation (Inactivation) Protein_Synthesis Protein Synthesis (Elongation) eEF2->Protein_Synthesis Inhibition Cell_Survival Cancer Cell Survival Protein_Synthesis->Cell_Survival Reduced Energy Consumption Stress Nutrient/Energy Stress Stress->eEF2K Activation Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine -2,4-dione Pyrido_pyrimidine->eEF2K Inhibition

Caption: The eEF-2K signaling pathway and its inhibition.

EGFR and PI3K Signaling in Cancer

Thieno[2,3-d]pyrimidine derivatives have shown promise as anticancer agents by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[11][12]

EGFR_PI3K_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->EGFR Inhibition Thienopyrimidine->PI3K Inhibition

References

Reactivity Profile of the Nitrile Group in 2-(1-Methylimidazol-2-yl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-(1-methylimidazol-2-yl)acetonitrile, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of the parent compound and explores the key transformations of the nitrile functionality, including hydrolysis, reduction, and cycloaddition reactions. Additionally, the reactivity of the adjacent active methylene group is discussed, highlighting its utility in forming new carbon-carbon bonds. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the design and execution of novel synthetic strategies.

Introduction

The 2-(imidazol-2-yl)acetonitrile scaffold is a privileged structural motif found in numerous biologically active compounds. The presence of the imidazole ring, a key component in many biological processes, coupled with the versatile reactivity of the nitrile group and the adjacent active methylene, makes 2-(1-methylimidazol-2-yl)acetonitrile an attractive starting material for the synthesis of diverse molecular architectures. This guide focuses on the chemical transformations of the nitrile group, providing a detailed analysis of its reactivity profile.

Synthesis of 2-(1-Methylimidazol-2-yl)acetonitrile

The synthesis of 2-(1-methylimidazol-2-yl)acetonitrile can be achieved through various methods. One common approach involves the condensation of glyoxal, ammonia, and acetaldehyde to form 2-methylimidazole, followed by subsequent functionalization.

A plausible synthetic route is the reaction of 2-chloromethyl-1-methylimidazole with a cyanide salt.

Experimental Protocol: Synthesis of 2-(1-Methylimidazol-2-yl)acetonitrile (General Procedure)

A solution of 2-chloromethyl-1-methylimidazole hydrochloride (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide, is treated with sodium or potassium cyanide (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(1-methylimidazol-2-yl)acetonitrile.

Reactivity of the Nitrile Group

The nitrile group in 2-(1-methylimidazol-2-yl)acetonitrile is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methylimidazol-2-yl)acetic acid. This transformation is a key step in the synthesis of various derivatives.

Experimental Protocol: Acid-Catalyzed Hydrolysis

2-(1-Methylimidazol-2-yl)acetonitrile is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate) to precipitate the carboxylic acid. The product is then collected by filtration, washed with cold water, and dried.

Experimental Protocol: Base-Catalyzed Hydrolysis

2-(1-Methylimidazol-2-yl)acetonitrile is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux for several hours. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 2-(1-methylimidazol-2-yl)acetic acid. The product is collected by filtration, washed with water, and dried.

Reaction Reagents and Conditions Product Yield (%) Reference
Acid HydrolysisHCl (aq), reflux2-(1-methylimidazol-2-yl)acetic acidNot specifiedGeneral knowledge
Base HydrolysisNaOH (aq), reflux2-(1-methylimidazol-2-yl)acetic acidNot specifiedGeneral knowledge
Reduction to Amine

The reduction of the nitrile group provides access to the corresponding primary amine, 2-(1-methylimidazol-2-yl)ethanamine, a valuable building block for the synthesis of pharmaceuticals and other functional molecules.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

To a stirred suspension of lithium aluminum hydride (excess, e.g., 2-4 equivalents) in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a solution of 2-(1-methylimidazol-2-yl)acetonitrile in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. After completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the desired amine.

Experimental Protocol: Catalytic Hydrogenation

2-(1-Methylimidazol-2-yl)acetonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) containing a catalyst, such as Raney nickel or palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus. The reaction is stirred at room temperature or elevated temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield 2-(1-methylimidazol-2-yl)ethanamine.

Reaction Reagents and Conditions Product Yield (%) Reference
Reduction1. LiAlH₄, THF; 2. H₂O2-(1-methylimidazol-2-yl)ethanamineNot specifiedGeneral knowledge
Catalytic HydrogenationH₂, Raney Ni or Pd/C, solvent2-(1-methylimidazol-2-yl)ethanamineNot specifiedGeneral knowledge
Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, reaction with azides can lead to the formation of tetrazoles.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

2-(1-Methylimidazol-2-yl)acetonitrile is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride) are added, and the mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and dried.

Reaction Reagents and Conditions Product Yield (%) Reference
[3+2] CycloadditionNaN₃, NH₄Cl, DMF, 100-120 °C5-(1-methylimidazol-2-ylmethyl)-1H-tetrazoleNot specifiedGeneral knowledge

Reactivity of the Active Methylene Group

The methylene group (CH₂) adjacent to the nitrile and the imidazole ring is activated by both electron-withdrawing groups, making the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated nitriles. A study on the condensation of a close analog, (1-methyl/1H-benzimidazol-2-yl)acetonitrile, with aromatic aldehydes using NaOH as a base under solvent-free conditions has been reported, affording the corresponding acrylonitriles.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

A mixture of 2-(1-methylimidazol-2-yl)acetonitrile (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine, sodium hydroxide) is stirred, either in a solvent like ethanol or under solvent-free conditions, at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration if it precipitates, or by extraction after quenching with water. The crude product can be purified by recrystallization or column chromatography.

Reaction Reagents and Conditions Product Yield (%) Reference
Knoevenagel CondensationAromatic aldehyde, NaOH, solvent-free2-(1-methylimidazol-2-yl)-3-arylacrylonitrileNot specifiedBased on analog

Signaling Pathways and Experimental Workflows

The derivatives of 2-(1-methylimidazol-2-yl)acetonitrile are of interest in drug discovery. While specific signaling pathways for the parent compound are not extensively documented, its derivatives could potentially interact with various biological targets. The following diagrams illustrate general experimental workflows for synthesizing and evaluating such compounds.

experimental_workflow Start 2-(1-methylimidazol-2-yl)acetonitrile Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4) Start->Reduction Cycloaddition Cycloaddition (e.g., with NaN3) Start->Cycloaddition Knoevenagel Knoevenagel Condensation Start->Knoevenagel Acid 2-(1-methylimidazol-2-yl)acetic acid Hydrolysis->Acid Amine 2-(1-methylimidazol-2-yl)ethanamine Reduction->Amine Tetrazole Substituted Tetrazole Cycloaddition->Tetrazole Acrylonitrile Substituted Acrylonitrile Knoevenagel->Acrylonitrile BioAssay Biological Activity Screening Acid->BioAssay Amine->BioAssay Tetrazole->BioAssay Acrylonitrile->BioAssay

Caption: Synthetic pathways from 2-(1-methylimidazol-2-yl)acetonitrile.

logical_relationship Parent 2-(1-methylimidazol-2-yl)acetonitrile NitrileGroup Nitrile Group (-C≡N) Parent->NitrileGroup MethyleneGroup Active Methylene Group (-CH2-) Parent->MethyleneGroup Hydrolysis Hydrolysis NitrileGroup->Hydrolysis Reduction Reduction NitrileGroup->Reduction Cycloaddition Cycloaddition NitrileGroup->Cycloaddition Knoevenagel Knoevenagel Condensation MethyleneGroup->Knoevenagel Alkylation Alkylation MethyleneGroup->Alkylation

Caption: Reactivity sites of 2-(1-methylimidazol-2-yl)acetonitrile.

Conclusion

2-(1-Methylimidazol-2-yl)acetonitrile is a highly versatile molecule with a rich reactivity profile centered around its nitrile and active methylene groups. The transformations detailed in this guide, including hydrolysis, reduction, cycloaddition, and Knoevenagel condensation, provide access to a wide array of functionalized imidazole derivatives. The provided experimental protocols and data serve as a foundational resource for chemists in academia and industry, enabling the exploration of new chemical space and the development of novel compounds with potential applications in drug discovery and materials science. Further investigation into the quantitative aspects and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this valuable building block.

(1-Methyl-1H-imidazol-2-yl)acetonitrile: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1-Methyl-1H-imidazol-2-yl)acetonitrile has emerged as a significant heterocyclic building block in medicinal chemistry, primarily due to its utility in the synthesis of potent kinase inhibitors and other biologically active molecules. The inherent features of the 1-methyl-imidazole moiety, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for engaging with the active sites of various enzymes. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through a multi-step process commencing with the methylation of imidazole, followed by a regioselective functionalization at the C2 position. A plausible and well-precedented synthetic strategy involves the lithiation of 1-methylimidazole.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Methylimidazole

1-Methylimidazole can be prepared via the acid-catalyzed methylation of imidazole using methanol or through the Radziszewski reaction involving glyoxal, formaldehyde, ammonia, and methylamine. A common laboratory-scale synthesis involves the deprotonation of imidazole followed by methylation.

  • Materials: Imidazole, Sodium Hydride (NaH) or other suitable base, Methyl Iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of imidazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation, forming the sodium salt of imidazole.

    • The mixture is then cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise.

    • The reaction is stirred at room temperature overnight.

    • The reaction is quenched by the careful addition of water.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylimidazole.

Step 2: Synthesis of this compound

This step involves the regioselective deprotonation of 1-methylimidazole at the C2 position, followed by quenching with a suitable cyanomethylating agent. The C2 proton of 1-methylimidazole is the most acidic, allowing for selective lithiation.[1]

  • Materials: 1-Methylimidazole, n-Butyllithium (n-BuLi) in hexanes, Chloroacetonitrile (ClCH₂CN) or Bromoacetonitrile (BrCH₂CN), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • A solution of 1-methylimidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at this temperature for 1-2 hours to ensure complete formation of 2-lithio-1-methylimidazole.[2]

    • A solution of chloroacetonitrile or bromoacetonitrile (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

    • The reaction is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, with a significant focus on kinase inhibitors. The nitrile group can be subjected to a variety of chemical transformations, while the 1-methyl-imidazole moiety often serves as a key pharmacophore for interaction with the kinase hinge region.

Knoevenagel Condensation

The active methylene group in this compound can participate in Knoevenagel condensation reactions with various aldehydes to introduce further diversity and build more complex molecular architectures. A similar reaction has been reported for the analogous (1-methyl/1H-benzimidazol-2-yl)-acetonitrile.

  • Materials: this compound, Aromatic aldehyde, Sodium Hydroxide (NaOH) or other suitable base, Ethanol (optional).

  • Procedure:

    • A mixture of this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and powdered sodium hydroxide (catalytic amount) is ground together in a mortar and pestle at room temperature for a specified time until the reaction is complete (monitored by TLC).

    • Alternatively, the reactants can be refluxed in a solvent such as ethanol with a catalytic amount of a base like piperidine.

    • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

    • The crude product is then purified by recrystallization or column chromatography.

Role in Kinase Inhibitor Scaffolds

The 1-methyl-imidazole motif is a recurring feature in a number of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Although not always synthesized directly from this compound, the prevalence of this moiety underscores its importance in achieving high affinity and selectivity. For instance, a series of 1-methyl-1H-imidazole derivatives have been developed as potent Jak2 inhibitors.[3][4] These compounds are designed to interact with the hinge region of the kinase, a critical element for ATP binding.

The general workflow for the discovery of such inhibitors often involves structure-based design, chemical synthesis, and biological evaluation.

G cluster_0 Drug Discovery Workflow Target_Identification Target Identification (e.g., JAK2) Structure_Based_Design Structure-Based Design (Docking Studies) Target_Identification->Structure_Based_Design Chemical_Synthesis Chemical Synthesis of 1-Methyl-Imidazole Derivatives Structure_Based_Design->Chemical_Synthesis Biological_Evaluation Biological Evaluation (IC50 Determination) Chemical_Synthesis->Biological_Evaluation Lead_Optimization Lead Optimization Biological_Evaluation->Lead_Optimization SAR Analysis Lead_Optimization->Structure_Based_Design Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Workflow for Kinase Inhibitor Discovery.

Quantitative Data of Related Kinase Inhibitors

CompoundStructureJak2 IC₅₀ (μM)
19a N-(cyanomethyl)-4-(4-methylpiperazin-1-yl)-2-(1-methyl-1H-imidazol-4-yl)benzamide0.003
26 4-(4-methylpiperazin-1-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)benzamide0.12
AZD1480 N-tert-butyl-3-(5-methyl-2-(4-(2-morpholinoethoxy)phenylamino)pyrimidin-4-yl)benzenesulfonamide0.002

Note: The structures provided are simplified representations for illustrative purposes.

Signaling Pathway Inhibition: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. JAK2 is a key component of this pathway, and its inhibition is a validated therapeutic strategy.

Inhibitors containing the 1-methyl-imidazole moiety can effectively block the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade can lead to the inhibition of tumor growth.

G cluster_0 JAK/STAT Signaling Pathway cluster_1 Inhibition by 1-Methyl-Imidazole Derivative Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Cytokine Binding STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 1-Methyl-Imidazole Derivative Inhibited_JAK2 JAK2 Inhibitor->Inhibited_JAK2 Binds to ATP Pocket No_STAT_Phosphorylation No STAT Phosphorylation Inhibited_JAK2->No_STAT_Phosphorylation

Inhibition of the JAK/STAT Pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a scaffold that is frequently incorporated into potent kinase inhibitors. The ability of the 1-methyl-imidazole moiety to interact with key residues in the ATP-binding site of kinases like JAK2 highlights its importance in the design of targeted therapeutics. Further exploration of the chemical space accessible from this compound is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide on the Discovery and First Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and physicochemical characterization of the title compound and its key intermediate.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a prominent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a cyanomethyl group at the 2-position of the 1-methylimidazole core offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. While the discovery of this specific molecule is not widely documented in the context of a major breakthrough, its first synthesis has been reported in the chemical literature, providing a basis for its further exploration.

Synthetic Pathway

The first reported synthesis of this compound is achieved through a two-step process. The pathway commences with the preparation of the key intermediate, 2-(chloromethyl)-1-methyl-1H-imidazole, which is subsequently converted to the target compound via a nucleophilic substitution reaction with a cyanide salt.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole cluster_step2 Step 2: Synthesis of this compound A 2-(Hydroxymethyl)-1-methyl-1H-imidazole C 2-(Chloromethyl)-1-methyl-1H-imidazole A->C Chlorination B Thionyl Chloride (SOCl₂) B->C D 2-(Chloromethyl)-1-methyl-1H-imidazole F This compound D->F Cyanation E Sodium Cyanide (NaCN) E->F

Figure 1: Synthetic Pathway

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Step 1: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole

The synthesis of the chloromethyl intermediate can be achieved from 2-(hydroxymethyl)-1-methyl-1H-imidazole. A common method for this transformation is the use of thionyl chloride.

Materials:

  • 2-(Hydroxymethyl)-1-methyl-1H-imidazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (CHCl₃)

  • Anhydrous diethyl ether

Procedure:

  • A slurry of 2-(hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (1 equivalent) in anhydrous chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Thionyl chloride (2 equivalents) dissolved in anhydrous chloroform is added dropwise to the stirred slurry at room temperature.

  • The reaction mixture is stirred at room temperature for several hours, during which the solid starting material dissolves.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The solid residue is redissolved in a minimal amount of fresh chloroform, and the solution is filtered.

  • Anhydrous diethyl ether is added to the filtrate until the solution becomes cloudy, and the mixture is then chilled to induce crystallization.

  • The precipitated white crystals of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride are collected by filtration.

Step 2: Synthesis of this compound

The final product is synthesized via a nucleophilic substitution reaction using the chlorinated intermediate.

Materials:

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1 equivalent) is dissolved in N,N-dimethylformamide (DMF).

  • Sodium cyanide (a slight excess, e.g., 1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to 45°C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the available quantitative data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-(Hydroxymethyl)-1-methyl-1H-imidazoleC₅H₈N₂O112.13Crystalline powder
2-(Chloromethyl)-1-methyl-1H-imidazole HClC₅H₈Cl₂N₂167.04Crystalline solid
This compoundC₆H₇N₃121.14Not specified

Table 1: Physical Properties of Key Compounds

Reaction StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Cyanation of 2-(chloromethyl)-1-methyl-1H-imidazole HCl to this compound[1]2-(chloromethyl)-1-methyl-1H-imidazole HCl, Sodium cyanideDMF45487

Table 2: Reaction Parameters and Yield

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. This can be visualized as a simple linear pathway where each step sets up the subsequent reaction.

Logical_Flow Start Starting Material (2-Hydroxymethyl-1-methyl-1H-imidazole) Intermediate Intermediate (2-(Chloromethyl)-1-methyl-1H-imidazole) Start->Intermediate Chlorination Product Final Product (this compound) Intermediate->Product Cyanation

Figure 2: Logical Flow of Synthesis

Conclusion

This technical guide has outlined the discovery and first synthesis of this compound. The provided two-step synthetic route, involving the chlorination of a hydroxymethyl precursor followed by cyanation, represents a practical approach to obtaining this valuable imidazole derivative. The detailed experimental protocols and compiled data serve as a foundational resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling further investigation and utilization of this compound in the synthesis of novel bioactive molecules. Further experimental work is required to fully characterize the final product with comprehensive spectroscopic data.

References

Theoretical and Computational Vistas of (1-Methyl-1H-imidazol-2-yl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-imidazol-2-yl)acetonitrile, a substituted imidazole, represents a molecule of significant interest within medicinal chemistry and materials science due to the versatile reactivity of the imidazole core and the nitrile functional group. This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound, alongside available experimental data. While specific experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this guide extrapolates from established methodologies for similar imidazole derivatives to present a robust framework for its synthesis, characterization, and in silico analysis. This document is intended to serve as a foundational resource for researchers engaged in the study and application of novel imidazole-based compounds.

Introduction

The imidazole ring is a cornerstone of numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold in drug design. The introduction of a methyl group at the N1 position and an acetonitrile group at the C2 position of the imidazole ring, as in this compound, offers intriguing possibilities for creating novel molecular architectures with tailored biological and material properties. The acetonitrile moiety, in particular, can serve as a versatile synthetic handle for further molecular elaboration.

This guide delves into the theoretical underpinnings of the molecular structure and reactivity of this compound through computational modeling. Furthermore, it outlines generalized experimental protocols for its synthesis and characterization based on established chemical principles for analogous compounds.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. These properties are crucial for its identification and for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₇N₃[1]
Molecular Weight 121.14 g/mol [1]
CAS Number 3984-53-0[1]

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Studies and Computational Modeling

While specific computational studies for this compound are not readily found in the literature, Density Functional Theory (DFT) is the standard method for such investigations. A typical computational workflow is outlined below.

computational_workflow Computational Chemistry Workflow for Imidazole Derivatives start Define Molecular Structure (this compound) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) verify_min->thermo electronic_prop Electronic Properties Calculation verify_min->electronic_prop nmr_sim NMR Chemical Shift Simulation verify_min->nmr_sim ir_sim IR Spectrum Simulation verify_min->ir_sim end Data Analysis and Interpretation thermo->end homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) electronic_prop->mep homo_lumo->end mep->end nmr_sim->end ir_sim->end

Caption: A general workflow for the computational analysis of imidazole derivatives.

Geometric Parameters

DFT calculations would provide optimized bond lengths and angles. For context, Table 2 presents typical bond lengths for the imidazole ring.

BondTypical Length (Å)
N1-C21.33 - 1.38
C2-N31.33 - 1.38
N3-C41.37 - 1.41
C4-C51.35 - 1.38
C5-N11.37 - 1.41
Vibrational Frequencies

Calculated vibrational frequencies are crucial for interpreting experimental IR spectra. Table 3 lists characteristic vibrational modes for related molecules.

Vibrational ModeTypical Wavenumber (cm⁻¹)
C-H stretch (imidazole ring)3100 - 3150
C-H stretch (methyl group)2900 - 3000
C≡N stretch (nitrile)2240 - 2260
C=N stretch (imidazole ring)1500 - 1600
C-N stretch (imidazole ring)1300 - 1400
Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates chemical stability and reactivity. For imidazole derivatives, this gap is typically in the range of 4-6 eV. A Molecular Electrostatic Potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms of the imidazole ring are expected to be electron-rich, while the hydrogen atoms are electron-poor.

Experimental Protocols

Synthesis

A plausible synthesis for this compound involves the nucleophilic substitution of a suitable leaving group on a methyl-imidazole precursor with a cyanide salt.

synthesis_pathway Plausible Synthesis of this compound start 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride reaction Nucleophilic Substitution start->reaction reagent Sodium Cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO) reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: A plausible synthetic route for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, add sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to a moderately elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons, and the protons on the imidazole ring. The chemical shifts would be indicative of their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the imidazole ring, the methyl carbon, and the methylene carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) (Based on typical values for similar structures)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazole Ring Hs6.8 - 7.5115 - 145
Methylene (-CH₂-)3.8 - 4.515 - 25
Methyl (-CH₃)3.5 - 4.030 - 40
Nitrile (-C≡N)-115 - 120

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups. A strong, sharp absorption band between 2240 and 2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (121.14 g/mol ).

Applications in Drug Development

The imidazole scaffold is a common feature in many approved drugs due to its ability to mimic the histidine residue in protein binding sites and its favorable pharmacokinetic properties. The presence of the nitrile group in this compound makes it an attractive starting material for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate other heterocyclic systems. These transformations open up avenues for the creation of libraries of novel compounds for screening against various biological targets.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While detailed experimental and computational data for this specific compound are sparse in the current literature, this guide provides a robust framework for its study based on established principles and data from analogous compounds. The theoretical and experimental protocols outlined herein should serve as a valuable resource for researchers aiming to synthesize, characterize, and computationally model this and other novel imidazole derivatives for applications in drug discovery and materials science. Further research is warranted to fully elucidate the specific properties and potential applications of this intriguing molecule.

References

Safety data sheet (SDS) and handling precautions for (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)acetonitrile: Safety, Handling, and Experimental Considerations

This guide provides comprehensive safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the compound's properties and associated hazards.

Compound Identification and Properties

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] Its structural details and physical properties are summarized below.

IdentifierValue
Chemical Name 2-(1-Methyl-1H-Imidazol-2-Yl)Acetonitrile
CAS Number 3984-53-0
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol [3]

Physical and Chemical Properties

PropertyValue
Appearance Data not available
Purity Min. 95%[1]
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Hazard Identification and Safety Precautions

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] Adherence to safety protocols is crucial to minimize risk.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation[3]

A logical relationship of these hazards is illustrated in the diagram below.

GHS_Hazards cluster_main GHS Hazard Classification for this compound cluster_exposure Routes of Exposure & Effects cluster_statements Hazard Statements Compound This compound Ingestion Oral (Ingestion) Compound->Ingestion leads to Dermal Dermal (Skin Contact) Compound->Dermal leads to Eye Ocular (Eye Contact) Compound->Eye leads to Inhalation Inhalation Compound->Inhalation leads to H302 H302: Harmful if swallowed Ingestion->H302 H315 H315: Causes skin irritation Dermal->H315 H319 H319: Causes serious eye irritation Eye->H319 H335 H335: May cause respiratory irritation Inhalation->H335

Caption: GHS Hazard Overview.

Handling and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Always handle in a well-ventilated area, preferably under a chemical fume hood.[4][5] Avoid the formation of dust and aerosols.[3][4][5] Use non-sparking tools and take measures to prevent electrostatic discharge.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5] Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly before breaks and after handling.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]

Emergency Procedures

In case of exposure or emergency, follow these first-aid measures and response protocols.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3][4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6]

Fire-Fighting and Accidental Release Measures

MeasureProtocol
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]
Firefighter Protection Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]
Accidental Release Evacuate personnel to a safe area.[3][4] Ensure adequate ventilation.[3][4] Remove all sources of ignition.[4] Use personal protective equipment.[3] Prevent the chemical from entering drains.[3][4] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3][4]

Exposure Controls and Personal Protection

To minimize exposure, the following engineering controls and personal protective equipment (PPE) should be used.

Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][5][6]
Skin Protection Handle with chemical-impermeable gloves that have been inspected prior to use. Wear appropriate protective clothing to prevent skin exposure.[4][5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[3]

Experimental Protocols and Safe Workflow

While specific experimental protocols will vary, a general workflow for handling this compound in a research setting should prioritize safety at every step. The following diagram outlines a standard, safe experimental workflow.

Lab_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Receive 1. Receive & Inspect Verify container integrity Store 2. Secure Storage Store at 2-8°C in a ventilated area Receive->Store Plan 3. Pre-Experiment Review Consult SDS, assess risks Store->Plan PPE 4. Don PPE Gloves, goggles, lab coat Plan->PPE Handling 5. Chemical Handling Work in fume hood, avoid dust PPE->Handling Reaction 6. Perform Reaction (e.g., Knoevenagel Condensation) Handling->Reaction Quench 7. Quench & Workup (e.g., add water, extract with ethyl acetate) Reaction->Quench Purify 8. Purify Product (e.g., column chromatography) Quench->Purify Decontaminate 9. Decontaminate Clean workspace and equipment Purify->Decontaminate Waste 10. Waste Disposal Dispose in sealed, labeled containers Decontaminate->Waste

Caption: Safe Experimental Workflow.

General Experimental Handling Example (Based on Synthesis of Related Compounds)

The following provides a generalized methodology for handling this compound in a synthetic procedure, adapted from protocols for similar chemicals.[2]

  • Reaction Setup: In a well-ventilated fume hood, add the required amount of this compound to the reaction vessel containing a suitable solvent.

  • Reagent Addition: Add other reactants to the mixture under controlled conditions (e.g., dropwise, in batches).

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up/Quenching: Upon completion, carefully quench the reaction by adding an appropriate reagent (e.g., water or a saturated ammonium chloride solution).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).[2]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product using a suitable method, such as silica gel column chromatography.[2]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and regulatory guidelines.

This guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile from 1-methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile, a valuable building block in medicinal chemistry and materials science. The described method is a two-step, one-pot procedure commencing with the selective deprotonation of 1-methylimidazole at the C2 position using n-butyllithium, followed by nucleophilic substitution with bromoacetonitrile. This protocol is intended for researchers in organic synthesis, drug discovery, and materials development.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds and functional materials. The presence of the nitrile group allows for a wide range of chemical transformations, making it a versatile synthon. This protocol outlines a reliable method to synthesize this compound from the readily available starting material, 1-methylimidazole. The procedure involves the generation of a highly reactive organolithium intermediate, which subsequently undergoes alkylation.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

1-methylimidazole → this compound

This conversion is achieved through a two-step sequence:

  • C2-Lithiation: 1-methylimidazole is treated with n-butyllithium to selectively remove the proton at the 2-position, forming 2-lithio-1-methylimidazole.

  • Alkylation: The resulting organolithium species reacts with bromoacetonitrile to yield the desired product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Reactants
1-methylimidazole1.0 eq
n-Butyllithium (n-BuLi)1.1 eq
Bromoacetonitrile1.1 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Deprotonation Temperature-78 °C
Alkylation Temperature-78 °C to Room Temperature
Reaction Time (Deprotonation)1 hour
Reaction Time (Alkylation)2 hours
Work-up & Purification
Quenching AgentSaturated aqueous NH₄Cl solution
Extraction SolventEthyl acetate
Purification MethodFlash column chromatography (Silica gel)
Expected Yield 60-70%

Experimental Protocol

Materials:

  • 1-methylimidazole (freshly distilled)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Bromoacetonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (e.g., 100 mL) equipped with a magnetic stir bar

  • Septa and needles

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • Dry a 100 mL two-necked round-bottom flask under vacuum or with a heat gun and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add a magnetic stir bar to the flask.

    • Under the inert atmosphere, add anhydrous THF (40 mL) to the flask.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • C2-Lithiation of 1-methylimidazole:

    • Add 1-methylimidazole (1.0 eq) to the cooled THF.

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of a white precipitate may be observed.

  • Alkylation with Bromoacetonitrile:

    • In a separate, dry vial under an inert atmosphere, prepare a solution of bromoacetonitrile (1.1 eq) in a small amount of anhydrous THF (5 mL).

    • Add the bromoacetonitrile solution dropwise to the reaction mixture at -78 °C over 20 minutes.

    • After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a pale yellow oil or solid.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 1-methylimidazole in Anhydrous THF Deprotonation C2-Lithiation with n-BuLi at -78 °C Start->Deprotonation 1 hr Intermediate 2-Lithio-1-methylimidazole Deprotonation->Intermediate Alkylation Alkylation with Bromoacetonitrile Intermediate->Alkylation 2 hrs Quenching Quenching with aq. NH4Cl Alkylation->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed laboratory-scale synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct published synthetic route, this protocol outlines a plausible and scientifically sound two-step approach. The first step involves the synthesis of the key intermediate, 2-(1H-imidazol-2-yl)acetonitrile, followed by its N-methylation to yield the desired product. This application note includes detailed experimental procedures, tables of quantitative data, and a workflow diagram to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

Imidazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The specific scaffold, 2-(1-methyl-1H-imidazol-2-yl)acetonitrile, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol detailed herein is based on established chemical principles for the synthesis of related imidazole and benzimidazole derivatives and provides a practical guide for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile is a two-step process, as illustrated in the workflow diagram below. The initial step is the synthesis of the precursor, 2-(1H-imidazol-2-yl)acetonitrile, from 2-(chloromethyl)-1H-imidazole hydrochloride and sodium cyanide. The subsequent step involves the N-methylation of the imidazole ring using a suitable methylating agent in the presence of a base.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(1H-imidazol-2-yl)acetonitrile cluster_step2 Step 2: N-Methylation start1 2-(Chloromethyl)-1H-imidazole hydrochloride product1 2-(1H-imidazol-2-yl)acetonitrile start1->product1 Nucleophilic Substitution reagent1 Sodium Cyanide (NaCN) in DMSO reagent1->product1 start2 2-(1H-imidazol-2-yl)acetonitrile product2 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile start2->product2 N-Methylation reagent2 Methyl Iodide (CH3I) Base (e.g., NaH) in THF reagent2->product2

Figure 1: Proposed two-step synthesis workflow for 2-(1-methyl-1H-imidazol-2-yl)acetonitrile.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 2-(1H-imidazol-2-yl)acetonitrile (Proposed Protocol)

This protocol is adapted from the synthesis of analogous benzimidazole derivatives.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-(chloromethyl)-1H-imidazole hydrochloride.

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. To this solution, add sodium cyanide (NaCN) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile (Proposed Protocol)

This protocol is based on general procedures for the N-alkylation of imidazoles.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(1H-imidazol-2-yl)acetonitrile in anhydrous THF dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: To the resulting solution, add methyl iodide (CH₃I) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(1-methyl-1H-imidazol-2-yl)acetonitrile.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
Step 1
2-(Chloromethyl)-1H-imidazole hydrochlorideC₄H₆Cl₂N₂157.01-1.0
Sodium Cyanide (NaCN)CNNa49.01-1.2
Step 2
2-(1H-imidazol-2-yl)acetonitrileC₅H₅N₃107.11-1.0
Sodium Hydride (NaH)HNa24.00-1.1
Methyl Iodide (CH₃I)CH₃I141.94-1.1
Product
2-(1-Methyl-1H-imidazol-2-yl)acetonitrileC₆H₇N₃121.14--

Table 2: Characterization Data (Expected)

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
2-(1H-imidazol-2-yl)acetonitrileOff-white solid-Characteristic signals for imidazole and methylene protonsSignals for imidazole carbons and nitrile carbon~2250 (C≡N)[M+H]⁺ = 108.05
2-(1-Methyl-1H-imidazol-2-yl)acetonitrileColorless to pale yellow oil/solid-Signals for N-methyl, imidazole, and methylene protonsSignals for N-methyl, imidazole, and nitrile carbons~2250 (C≡N)[M+H]⁺ = 122.07

Note: Specific spectral data should be obtained upon synthesis and purification of the compounds.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium cyanide is extremely toxic and should be handled with extreme caution. Have a cyanide antidote kit readily available.

  • Sodium hydride is a flammable and water-reactive solid.

  • Methyl iodide is a toxic and volatile alkylating agent.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed proposed protocol for the laboratory-scale synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile. By following the outlined procedures for the synthesis of the precursor and its subsequent N-methylation, researchers can access this valuable building block for further applications in drug discovery and development. It is recommended that small-scale pilot reactions are performed to optimize the reaction conditions for yield and purity.

Application of (1-Methyl-1H-imidazol-2-yl)acetonitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: The Role of Imidazole Acetonitrile Derivatives in Pharmaceutical Synthesis

Introduction

Imidazole acetonitrile derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. Their unique structural features, including the imidazole ring and the reactive nitrile group, make them versatile building blocks for the synthesis of a wide range of biologically active molecules. While various positional isomers exist, they all serve as crucial precursors for creating complex molecular architectures found in many active pharmaceutical ingredients (APIs). These compounds are particularly prominent in the development of antifungal and antiviral agents.[1] This document focuses on the application of these intermediates, using the synthesis of the antifungal agent Luliconazole as a representative example. The synthesis showcases the utility of (1H-imidazol-1-yl)acetonitrile, a positional isomer of (1-Methyl-1H-imidazol-2-yl)acetonitrile, highlighting a key reaction pathway for this class of compounds.

Key Application: Synthesis of Luliconazole Intermediate

Luliconazole is a potent topical antifungal agent used for the treatment of various mycoses. Its synthesis relies on the nucleophilic properties of an imidazole acetonitrile derivative. A key step involves the reaction of (1H-imidazol-1-yl)acetonitrile with a suitable electrophile to form the core structure of the final drug molecule.[1] This reaction demonstrates the value of the imidazole acetonitrile moiety as a robust synthon in multi-step pharmaceutical manufacturing.

The overall synthesis strategy often involves the preparation of a chiral epoxide or a derivative, which is then opened by the imidazole acetonitrile anion. A well-documented approach involves the reaction of 1-cyanomethylimidazole with a mesylated derivative of a chiral chlorohydrin.[1] This chemoenzymatic route provides high enantiomeric purity, which is critical for the drug's efficacy and safety.[1]

Quantitative Data Summary

The following table summarizes quantitative data for a key step in a reported chemoenzymatic synthesis of Luliconazole, illustrating the efficiency of using an imidazole acetonitrile intermediate.

StepReactantsSolvent / CatalystTemp. (°C)Time (h)Yield (%)Purity / ee (%)Reference
Synthesis of Luliconazole 1. (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate2. 1-cyanomethylimidazole3. CS₂/NaHDMFRT443>99 (ee)[1]
Intermediate Preparation (Hydrolysis) rac-2-chloro-1-(2,4-dichlorophenyl)ethyl acetatePhosphate Buffer / Novozym 435450.25~50>99 (ee)[1]

ee: enantiomeric excess RT: Room Temperature

Experimental Protocols

Protocol 1: Synthesis of (1H-imidazol-1-yl)acetonitrile

This protocol describes a general method for the N-alkylation of imidazole with a haloacetonitrile.

Materials:

  • Imidazole

  • Chloroacetonitrile or Bromoacetonitrile

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of imidazole (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure (1H-imidazol-1-yl)acetonitrile.

Protocol 2: Synthesis of Luliconazole via Mesylate Intermediate

This protocol is adapted from a reported chemoenzymatic synthesis and outlines the final steps to produce Luliconazole using the imidazole acetonitrile intermediate.[1]

Materials:

  • (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (>99% ee)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • (1H-imidazol-1-yl)acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Carbon disulfide (CS₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step A: Mesylation of the Chiral Alcohol

  • Dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate, which can be used in the next step without further purification.

Step B: Coupling with (1H-imidazol-1-yl)acetonitrile

  • In a separate flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) to anhydrous DMF and cool to 0°C.

  • Add a solution of (1H-imidazol-1-yl)acetonitrile (1.2 eq) in DMF dropwise.

  • Stir the mixture for 20 minutes at 0°C, then add carbon disulfide (1.5 eq) and stir for an additional 30 minutes.

  • Add the mesylate from Step A, dissolved in a small amount of DMF, to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • After concentrating the solvent, purify the crude residue by column chromatography to yield Luliconazole.

Visualizations

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway start (S)-2-chloro-1-(2,4 -dichlorophenyl)ethanol mesylate (S)-2-chloro-1-(2,4 -dichlorophenyl)ethyl methanesulfonate start->mesylate MsCl, TEA DCM, 0°C luliconazole Luliconazole mesylate->luliconazole DMF, RT, 4h imidazole (1H-imidazol-1-yl)acetonitrile + NaH, CS₂ imidazole->luliconazole

Caption: Reaction pathway for Luliconazole synthesis.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere, 0°C) reagents Add Reactants (Base, Imidazole Acetonitrile, CS₂, Mesylate) setup->reagents reaction Reaction Monitoring (TLC, 4h at RT) reagents->reaction workup Aqueous Workup (Quench, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (Luliconazole) purify->product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for (1-Methyl-1H-imidazol-2-yl)acetonitrile as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (1-Methyl-1H-imidazol-2-yl)acetonitrile as a key precursor in the synthesis of novel antifungal agents. The primary mechanism of action for imidazole-based antifungals is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell growth inhibition and death.

Synthetic Pathway: Knoevenagel Condensation

A primary synthetic route for deriving antifungal agents from this compound is the Knoevenagel condensation with various aromatic aldehydes. This reaction yields 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile derivatives, which form the core structure of the potential antifungal compounds.

Experimental Workflow: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitriles

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification precursor This compound base Base (e.g., NaOH) precursor->base Mix aldehyde Aromatic Aldehyde aldehyde->base conditions Stirring / Reflux base->conditions solvent Solvent (e.g., Ethanol) or Solvent-free quenching Quenching (e.g., with water) conditions->quenching filtration Filtration quenching->filtration crystallization Recrystallization filtration->crystallization product 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile crystallization->product

Synthetic workflow for Knoevenagel condensation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal agents primarily function by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates disrupt membrane fluidity and function, ultimately leading to the inhibition of fungal growth and cell death.[1][2][3]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate for Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Inhibitor Imidazole Antifungal Agent (derived from precursor) Inhibitor->CYP51 Inhibits CYP51->14-demethylated intermediates Disruption Disrupted Membrane Integrity & Function Membrane->Disruption Death Fungal Cell Death Disruption->Death

Inhibition of lanosterol 14α-demethylase.

Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of benzimidazole-acrylonitrile hybrid derivatives, which are structurally analogous to the compounds synthesized from this compound. This data provides an indication of the potential antifungal efficacy of such compounds.

Compound IDTarget FungiMIC (µg/mL)Reference
TM1Candida albicans>128[4]
TM7Candida albicans64[4]
TM9Candida albicans128[4]
TM24Candida albicans>128[4]
FluconazoleCandida albicans8[4]

Experimental Protocols

General Protocol for the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitriles

This protocol is adapted from the synthesis of analogous benzimidazole-acrylonitrile derivatives.[4]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent (optional, for solvent-free conditions, omit)

  • Distilled water

  • Mortar and pestle (for solvent-free reaction)

  • Round-bottom flask and reflux condenser (for reaction in solvent)

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Mixture:

    • Solvent-free: In a mortar, combine this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent). Add a catalytic amount of solid sodium hydroxide.

    • In Solvent: In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol. Add a solution of sodium hydroxide in ethanol.

  • Reaction:

    • Solvent-free: Grind the mixture at room temperature for the time indicated by TLC monitoring.

    • In Solvent: Stir the mixture at room temperature or reflux for the time indicated by TLC monitoring.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Synthesized antifungal compounds

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Vehicle control (medium with the solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).

  • Preparation of Antifungal Compound Dilutions:

    • Dissolve the synthesized compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the serially diluted compounds.

    • Include a growth control (inoculum in medium without compound), a sterility control (medium only), and a vehicle control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Antifungal Compounds Dilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read OD / Visual Inspection Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Reactions Involving (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving (1-Methyl-1H-imidazol-2-yl)acetonitrile. The primary focus is on the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. Additionally, potential biological activities of the resulting products are discussed, along with a conceptual signaling pathway.

Overview of this compound

This compound is a versatile building block in organic synthesis. The presence of an active methylene group adjacent to the nitrile and the imidazole ring makes it a suitable substrate for various condensation and addition reactions. Its derivatives are of interest in medicinal chemistry due to the prevalence of the imidazole moiety in biologically active compounds.

Key Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an unsaturated product. For this compound, this reaction typically involves an aldehyde in the presence of a basic catalyst to form 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile derivatives.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Conventional Heating

This protocol describes the synthesis of 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitriles via a base-catalyzed condensation reaction with aromatic aldehydes under reflux conditions.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the desired aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Solvent-Free Knoevenagel Condensation using Grinding

This environmentally friendly protocol utilizes a solvent-free approach at room temperature.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH) powder

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of powdered NaOH.

  • Grind the mixture physically with a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by TLC.

  • After completion, add water to the reaction mixture to dissolve the catalyst and any unreacted starting materials.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • If necessary, the product can be further purified by recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of a closely related analogue, (1-methyl-1H-benzimidazol-2-yl)acetonitrile, with various aromatic aldehydes, which is expected to have similar reactivity.[1]

AldehydeCatalystConditionsTimeYield (%)
BenzaldehydeNaOHGrinding, Room Temperature5-10 min92-98%
4-ChlorobenzaldehydeNaOHGrinding, Room Temperature5-10 min92-98%
4-MethoxybenzaldehydeNaOHGrinding, Room Temperature5-10 min92-98%
BenzaldehydePiperidineReflux in Ethanol2-4 h~85%

Visualizations

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_1 This compound Reaction_Vessel Reaction Mixture Reactant_1->Reaction_Vessel Reactant_2 Aromatic Aldehyde Reactant_2->Reaction_Vessel Catalyst Base Catalyst (e.g., Piperidine, NaOH) Catalyst->Reaction_Vessel Solvent_Heat Solvent (e.g., Ethanol) & Heat OR Solvent-Free Grinding Solvent_Heat->Reaction_Vessel Workup Workup (Filtration/Extraction) Reaction_Vessel->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 2-(1-methyl-1H-imidazol-2-yl) -3-arylacrylonitrile Purification->Final_Product

Caption: Workflow for the Knoevenagel Condensation.

Conceptual Signaling Pathway: Potential Anticancer Activity

Imidazole derivatives and their reaction products, such as acrylonitriles, have been investigated for their anticancer properties.[1][2][3][4][5] A potential mechanism of action involves the inhibition of key cellular processes required for cancer cell proliferation and survival.

Anticancer_Signaling_Pathway cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Imidazole_Acrylonitrile Imidazole-Acrylonitrile Derivative Kinases Tyrosine/Serine-Threonine Kinases Imidazole_Acrylonitrile->Kinases Microtubules Microtubule Assembly Imidazole_Acrylonitrile->Microtubules Apoptosis Apoptosis (Programmed Cell Death) Imidazole_Acrylonitrile->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinases->Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Cancer_Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Arrest->Cancer_Cell_Proliferation Apoptosis->Cancer_Cell_Proliferation

Caption: Conceptual Anticancer Signaling Pathway.

References

Application Notes and Protocols: Derivatization of (1-Methyl-1H-imidazol-2-yl)acetonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-imidazol-2-yl)acetonitrile is a versatile heterocyclic building block in medicinal chemistry. The imidazole core is a key feature in many biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets. The presence of the acetonitrile group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. This document outlines the potential applications of these derivatives in drug discovery, with a focus on their anticancer and antimicrobial activities, and provides detailed protocols for their synthesis.

Applications in Drug Discovery

The derivatization of this compound opens up avenues for the development of novel therapeutic agents. The core structure can be modified at several positions, primarily through reactions involving the acetonitrile moiety and N-alkylation of the imidazole ring, to generate compounds with a wide range of pharmacological activities.

Anticancer Activity

Imidazole-based compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Derivatives of this compound can be designed to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.

Several studies have highlighted the potential of substituted imidazole derivatives to exhibit potent cytotoxic activity against various cancer cell lines. For instance, novel substituted imidazole derivatives have demonstrated significant antiproliferative effects against urothelial carcinoma by modulating key pathways in cancer progression, including cell cycle regulation and apoptosis. Some of these compounds have shown potent cytotoxicity against the T24 transitional carcinoma cell line. Furthermore, certain imidazole-based N-phenylbenzamide derivatives have displayed good to moderate activity against lung, cervical, and breast cancer cell lines.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Kim-161 (5a)T24 (Urothelial Carcinoma)56.11[1]
Kim-111 (5b)T24 (Urothelial Carcinoma)67.29[1]
Derivative 4fA549 (Lung)7.5[2]
Derivative 4fHeLa (Cervical)9.3[2]
Derivative 4fMCF-7 (Breast)8.9[2]
Derivative 4eA549 (Lung)8.9[2]
Derivative 4eHeLa (Cervical)11.1[2]
Derivative 4eMCF-7 (Breast)9.2[2]
Imidazole 5HCC827 (Lung)0.010[3]
Imidazole 5NCI-H1975 (Lung)0.21[3]
Imidazole hybrid 58HepG2 (Hepatocellular Carcinoma)8.06[3]
Imidazole hybrid 58MCF-7 (Breast)5.52[3]
Antimicrobial Activity

The imidazole nucleus is a common scaffold in many antimicrobial agents. Derivatization of this compound can lead to the discovery of new compounds with potent activity against a range of bacterial and fungal pathogens. The mechanism of action for many imidazole-based antimicrobials involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, many antifungal imidazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Studies have shown that N-alkylation of the imidazole ring and substitution at other positions can significantly enhance antimicrobial properties. For instance, a series of N-substituted imidazole derivatives showed promising antimicrobial activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 15Escherichia coli6.25[4]
Compound 17Escherichia coli6.25[4]
Compound 24Escherichia coli6.25[4]
Compound 15Staphylococcus aureus12.5[4]
Compound 17Staphylococcus aureus12.5[4]
Compound 24Staphylococcus aureus12.5[4]
Compound 26Candida albicans12.5[4]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus-[5]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Bacillus subtilis-[5]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Escherichia coli-[5]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Pseudomonas aeruginosa-[5]

Signaling Pathways and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Imidazole derivatives have been shown to modulate this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Imidazole This compound Derivatives Imidazole->PI3K inhibits Imidazole->Akt inhibits Imidazole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazole derivatives.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Overactivation of Src is a common feature in many cancers, contributing to tumor progression and metastasis.

Src_Kinase_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation STAT3->Proliferation Imidazole This compound Derivatives Imidazole->Src inhibits

Caption: Src kinase signaling pathway and its potential inhibition by imidazole derivatives.

Experimental Workflow for Derivatization and Screening

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Start (1-Methyl-1H-imidazol- 2-yl)acetonitrile Derivatization Derivatization (e.g., N-alkylation, Condensation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (Anticancer, Antimicrobial) Purification->Screening Data Data Analysis (IC50, MIC) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for synthesis and screening of imidazole derivatives.

Experimental Protocols

The following protocols are generalized methods for the derivatization of this compound and can be adapted based on the specific target molecule and available reagents.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the imidazole ring using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with a small amount of the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes

This protocol outlines the condensation of the active methylene group of the acetonitrile with an aromatic aldehyde to form an acrylonitrile derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Base (e.g., Sodium hydroxide (NaOH), piperidine)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base (e.g., a few drops of piperidine or a small pellet of NaOH).

  • Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure acrylonitrile derivative.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for the Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(1-Methyl-1H-imidazol-2-yl)acetonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. This document provides detailed protocols for the synthesis of this target molecule. While direct catalytic cyanomethylation of 1-methylimidazole at the C2 position is not well-documented, this note outlines a reliable multi-step synthetic approach involving the synthesis of a key intermediate, 2-(chloromethyl)-1-methyl-1H-imidazole, followed by a catalytically-driven cyanation reaction.

Synthetic Strategy Overview

The proposed synthetic pathway is a two-step process:

  • Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride: This intermediate is synthesized from N-methylimidazole-2-methanol using a chlorinating agent.

  • Cyanation of 2-(Chloromethyl)-1-methyl-1H-imidazole: The chloro-intermediate is then converted to the desired nitrile product via a nucleophilic substitution reaction with a cyanide source. This step can be facilitated by phase-transfer catalysis.

The overall synthetic workflow is depicted below.

1-Methylimidazole-2-carbaldehyde 1-Methylimidazole-2-carbaldehyde Reduction Reduction 1-Methylimidazole-2-carbaldehyde->Reduction 1-Methyl-1H-imidazole-2-methanol 1-Methyl-1H-imidazole-2-methanol Reduction->1-Methyl-1H-imidazole-2-methanol Chlorination Chlorination 1-Methyl-1H-imidazole-2-methanol->Chlorination 2-(Chloromethyl)-1-methyl-1H-imidazole 2-(Chloromethyl)-1-methyl-1H-imidazole Chlorination->2-(Chloromethyl)-1-methyl-1H-imidazole Cyanation Cyanation 2-(Chloromethyl)-1-methyl-1H-imidazole->Cyanation This compound This compound Cyanation->this compound

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-methanol

This protocol describes the reduction of 1-methylimidazole-2-carbaldehyde to the corresponding alcohol.

Materials:

  • 1-Methylimidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-methylimidazole-2-carbaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-methyl-1H-imidazole-2-methanol as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

This protocol details the chlorination of 1-methyl-1H-imidazole-2-methanol.

Materials:

  • 1-Methyl-1H-imidazole-2-methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the crude 1-methyl-1H-imidazole-2-methanol (1.0 eq) in anhydrous dichloromethane (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting solid is 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, which can be used directly in the next step.

Step 3: Synthesis of this compound

This protocol describes the cyanation of 2-(chloromethyl)-1-methyl-1H-imidazole using a phase-transfer catalyst.

Materials:

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (0.3 M) and water (0.3 M).

  • To this stirred solution, add sodium cyanide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis.

StepReactantProductCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
11-Methylimidazole-2-carbaldehyde1-Methyl-1H-imidazole-2-methanolNaBH₄Methanol0 to RT2>95 (crude)
21-Methyl-1H-imidazole-2-methanol2-(Chloromethyl)-1-methyl-1H-imidazole HClSOCl₂Dichloromethane0 to Reflux3>90 (crude)
32-(Chloromethyl)-1-methyl-1H-imidazole HClThis compoundNaCN, TBABDichloromethane/WaterRT2470-85

Reaction Pathway Diagram

The chemical transformations are illustrated in the following diagram.

cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation Reactant1 1-Methylimidazole-2-carbaldehyde Product1 1-Methyl-1H-imidazole-2-methanol Reactant1->Product1 NaBH4, MeOH Reactant2 1-Methyl-1H-imidazole-2-methanol Product2 2-(Chloromethyl)-1-methyl-1H-imidazole HCl Reactant2->Product2 SOCl2, DCM Reactant3 2-(Chloromethyl)-1-methyl-1H-imidazole HCl Product3 This compound Reactant3->Product3 NaCN, TBAB, DCM/H2O

Figure 2: Chemical reaction pathway for the synthesis.

Mechanism of Phase-Transfer Catalyzed Cyanation

The cyanation in Step 3 is facilitated by a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The mechanism involves the transport of the cyanide anion from the aqueous phase to the organic phase.

G Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ QCN_aq Q⁺CN⁻ NaCN->QCN_aq Ion Exchange TBAB_aq Q⁺Br⁻ (TBAB) QCN_org Q⁺CN⁻ QCN_aq->QCN_org Phase Transfer NaBr Na⁺ + Br⁻ RCl R-CH₂Cl (Substrate) Product R-CH₂CN (Product) RCl->Product SN2 Reaction QCN_org->Product QCl_org Q⁺Cl⁻ QCl_org->TBAB_aq Phase Transfer & Regeneration

Figure 3: Mechanism of phase-transfer catalyzed cyanation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Application Notes and Protocols for the Synthesis of Substituted Imidazoles using (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The versatile scaffold of (1-Methyl-1H-imidazol-2-yl)acetonitrile serves as a valuable starting material for the synthesis of a diverse library of 2-substituted imidazoles. The activated methylene group adjacent to the nitrile provides a reactive site for the introduction of various substituents through several key organic reactions.

This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazoles via alkylation, Knoevenagel condensation, and Michael addition reactions starting from this compound. These protocols are intended to guide researchers in the efficient synthesis and exploration of novel imidazole-based compounds for drug discovery and development.

Synthetic Strategies and Key Reactions

The primary synthetic utility of this compound lies in the reactivity of the α-carbon of the acetonitrile group. Deprotonation of this carbon with a suitable base generates a nucleophilic carbanion that can readily participate in various carbon-carbon bond-forming reactions.

Experimental Workflows

cluster_start Starting Material cluster_reactions Key Synthetic Reactions cluster_products Substituted Imidazole Products start This compound alkylation Alkylation start->alkylation Base, R-X knoevenagel Knoevenagel Condensation start->knoevenagel Aldehyde/Ketone, Base michael Michael Addition start->michael α,β-Unsaturated Carbonyl/Nitrile prod_alk α-Alkyl/Aryl Substituted Imidazoles alkylation->prod_alk prod_knoe α,β-Unsaturated Nitriles knoevenagel->prod_knoe prod_mich γ-Substituted Nitriles michael->prod_mich cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Signaling Inhibitor Substituted Imidazole (e.g., from (1-Methyl-1H-imidazol- 2-yl)acetonitrile) Inhibitor->COX2 Inhibition

References

Application Notes and Protocols for Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in agrochemical research and development. The notes cover key areas including high-throughput screening, target identification, safety assessment, and lead optimization, incorporating modern technologies and methodologies.

Application Note 1: High-Throughput Screening (HTS) for Novel Herbicide Discovery

Introduction: High-Throughput Screening (HTS) is a cornerstone of modern agrochemical discovery, enabling the rapid testing of hundreds of thousands of chemical compounds to identify novel active ingredients.[1] In agrochemical research, miniaturized in vivo tests using whole target organisms are a critical part of the screening cascade, complemented by target-based in vitro HTS.[2][3] This approach accelerates the discovery of new herbicides, insecticides, and fungicides by maximizing the flow of information and minimizing the time to identify robust leads.[1]

Application: HTS is employed to screen large chemical libraries for compounds that exhibit desired biological activity, such as herbicidal effects. The process involves miniaturized assays, robotics for liquid handling, sensitive detectors, and advanced data processing software.[4] Both in vivo screens on whole organisms and in vitro screens against specific molecular targets are utilized to discover compounds with novel modes of action.[3]

Experimental Protocol: Miniaturized in vivo Bioassay for Herbicide Screening using Lemna minor

This protocol describes a miniaturized bioassay using Lesser Duckweed (Lemna minor) in microtiter plates to screen for compounds with herbicidal activity.[5]

1. Materials and Reagents:

  • Lemna minor culture, aseptically maintained.

  • Sterile growth medium (e.g., Hoagland's solution).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO (10 mM stock).

  • Positive control (e.g., commercial herbicide).

  • Negative control (DMSO).

  • Automated liquid handling system.

  • Plate reader or high-content imaging system.

  • Growth chamber with controlled light and temperature.

2. Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense 198 µL of sterile growth medium into each well of a 96-well plate.

  • Compound Addition: Add 2 µL of each test compound from the stock library to the corresponding wells to achieve the desired final concentration (e.g., 100 µM). Include wells for positive and negative controls.

  • Plant Inoculation: Aseptically transfer one healthy Lemna minor plant (frond) into each well.

  • Incubation: Seal the plates with a gas-permeable membrane and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle) for 7 days.

  • Data Acquisition: After the incubation period, assess herbicidal activity. This can be done by:

    • Visual Scoring: Manually or automatically score wells for signs of growth inhibition, chlorosis, or necrosis.

    • Biomass Measurement: Measure the frond area or count the number of fronds using an imaging system.

    • Fluorescence Measurement: Use a plate reader to measure chlorophyll fluorescence as an indicator of photosynthetic health.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the negative control. Identify "hits" as compounds that exceed a predefined inhibition threshold (e.g., >50% growth inhibition).

Data Presentation: HTS Campaign for Herbicide Discovery

The following table summarizes hypothetical results from a primary HTS campaign screening 100,000 compounds.

Parameter Value Notes
Total Compounds Screened 100,000From a diverse chemical library.
Primary Screening Concentration 100 µMSingle concentration screen.
Hit Criteria >50% Growth InhibitionCompared to DMSO control.
Primary Hit Rate 0.5%The percentage of compounds meeting the hit criteria.
Number of Primary Hits 500Compounds selected for further analysis.
Confirmed Hits (Dose-Response) 150Hits confirmed in a multi-concentration dose-response assay.
Potent Hits (IC50 < 10 µM) 25Compounds showing high potency for lead consideration.

Visualization: HTS Workflow for Agrochemical Discovery

The diagram below illustrates the typical workflow for a high-throughput screening campaign in agrochemical discovery.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Optimization Compound_Library Compound Library (100,000+ compounds) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development (e.g., Lemna minor) Assay_Development->Primary_Screen Hit_ID Hit Identification (>50% Inhibition) Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response Testing (IC50) Hit_ID->Dose_Response 500 Hits SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis 150 Confirmed Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt 25 Potent Leads

Caption: Workflow of a High-Throughput Screening (HTS) campaign.

Application Note 2: CRISPR-Cas9 for Agrochemical Target Identification and Validation

Introduction: Identifying and validating novel molecular targets is a crucial first step in developing next-generation agrochemicals with new modes of action.[6] The CRISPR-Cas9 gene-editing technology has revolutionized this process by allowing for precise and efficient gene knockouts in plants and pathogens.[7][8] This enables researchers to systematically assess whether inactivating a specific gene results in a desirable phenotype (e.g., lethality in a weed or pathogen), thereby validating it as a potential agrochemical target.[9][10]

Application: CRISPR-Cas9 is used to create loss-of-function mutants for candidate genes identified through genomic or bioinformatic approaches.[11] By observing the phenotype of these mutants, scientists can confirm the gene's essentiality and its suitability as a target for a new herbicide or fungicide.[7] This technology streamlines the generation of knockout plant lines and makes the validation of targets more routine and scalable.[7]

Experimental Protocol: Validating a Herbicide Target in Arabidopsis thaliana using CRISPR-Cas9

This protocol outlines the steps to knock out a candidate gene in Arabidopsis thaliana to assess its potential as a herbicide target.

1. Materials and Reagents:

  • Arabidopsis thaliana (e.g., Col-0 ecotype).

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Binary vector for plant transformation containing Cas9 and a guide RNA (gRNA) cassette.

  • Enzymes and reagents for molecular cloning (restriction enzymes, ligase).

  • Reagents for PCR and DNA sequencing.

  • Plant growth medium (MS agar plates).

  • Antibiotics for selection (e.g., Kanamycin for plant selection, Rifampicin/Gentamicin for Agrobacterium).

  • Plant growth chambers.

2. Procedure:

  • gRNA Design and Cloning:

    • Identify a 20-nucleotide target sequence in an early exon of the gene of interest, followed by a Protospacer Adjacent Motif (PAM).

    • Synthesize two complementary oligonucleotides encoding the target sequence.

    • Anneal the oligos and clone them into the gRNA expression cassette of the binary vector.

    • Verify the final construct by Sanger sequencing.

  • Agrobacterium Transformation:

    • Transform the binary vector into Agrobacterium tumefaciens using electroporation or heat shock.

    • Select transformed colonies on LB agar plates containing appropriate antibiotics.

  • Plant Transformation:

    • Grow Arabidopsis thaliana plants until they start flowering.

    • Use the floral dip method: Invert flowering plants into a suspension of the transformed Agrobacterium and incubate for a few minutes.

    • Return plants to the growth chamber and allow them to set seed.

  • Selection of Transformants (T1 Generation):

    • Harvest the seeds (T1) and surface-sterilize them.

    • Germinate the seeds on MS agar plates containing a selection agent (e.g., Kanamycin) to identify transformed seedlings.

  • Genotyping and Phenotyping:

    • Transfer resistant seedlings to soil and allow them to grow.

    • Extract genomic DNA from leaf tissue.

    • Use PCR and DNA sequencing to screen for mutations (insertions/deletions) at the target site.

    • Observe the T1 and subsequent generations (T2, T3) for any lethal or severe growth-inhibition phenotypes, which would validate the gene as an essential target.[9]

Data Presentation: Phenotypic Analysis of CRISPR-Generated Knockout Lines

The table below shows hypothetical results from a target validation study targeting several essential plant enzymes.

Target Gene ID Enzyme Function Observed Phenotype in T1/T2 Generation Validation Status
AT1G01234Phytoene DesaturaseSeedling lethal, albinoValidated
AT2G04567Acetolactate SynthaseSevere growth inhibition, seedling lethalValidated
AT3G07890Kinase, unknown functionNo observable phenotypeNot Validated
AT4G11223Dihydrodipicolinate SynthaseEmbryo lethalValidated
AT5G44556Cellulose SynthaseDwarfism, reduced fertilityPartially Validated

Visualization: Target Identification and Validation Workflow

This diagram illustrates the logical flow from identifying a potential target to validating it with CRISPR-Cas9.

Target_Validation_Workflow Genomics Genomics & Bioinformatics (Identify Essential Genes) Target_Selection Candidate Target Selection Genomics->Target_Selection gRNA_Design gRNA Design & Vector Construction Target_Selection->gRNA_Design Transformation Plant Transformation (Agrobacterium Floral Dip) gRNA_Design->Transformation Screening Screening & Selection (T1 Generation) Transformation->Screening Genotyping Genotyping (PCR & Sequencing) Screening->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Validation Target Validated (Lethal/Severe Phenotype) Phenotyping->Validation Essential Rejection Target Rejected (No Phenotype) Phenotyping->Rejection Non-Essential

Caption: CRISPR-Cas9 workflow for agrochemical target validation.

Application Note 3: Metabolomics for Agrochemical Safety and Mode of Action Studies

Introduction: Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for assessing the effects of agrochemicals on plants and other non-target organisms.[12] It provides a direct snapshot of the physiological state and can reveal metabolic alterations caused by pesticide exposure.[13][14] This approach is increasingly used in safety assessments to understand the mode of action, identify off-target effects, and discover biomarkers of exposure and toxicity.[15]

Application: In agrochemical R&D, metabolomics can be applied to:

  • Elucidate Mode of Action: By identifying which metabolic pathways are perturbed, researchers can understand how a new compound exerts its biological effect.

  • Safety Assessment: Detect unintended metabolic changes in crops or non-target organisms to evaluate the safety profile of a new agrochemical.[16][17]

  • Resistance Studies: Compare the metabolic profiles of resistant and susceptible weed or pathogen biotypes to understand resistance mechanisms.

Experimental Protocol: LC-MS/MS-Based Metabolomic Analysis of Plant Tissue

This protocol provides a general workflow for analyzing metabolic changes in plant leaves following treatment with a test compound.

1. Materials and Reagents:

  • Plant material (e.g., leaves from treated and control plants).

  • Liquid nitrogen.

  • Mortar and pestle or bead beater.

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C).

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • LC-MS/MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

  • Metabolomics standards.

2. Procedure:

  • Sample Collection and Quenching:

    • Collect leaf samples from both treated and control plants at specified time points.

    • Immediately flash-freeze the samples in liquid nitrogen to quench all metabolic activity.

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Weigh approximately 50 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol.

    • Vortex thoroughly and incubate at -20°C for 1 hour, with intermittent vortexing.

  • Sample Clarification:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites.

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing and Analysis:

    • Process the raw data using software for peak picking, alignment, and normalization.

    • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library or database.

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify metabolites that are significantly different between treated and control groups.

Data Presentation: Key Metabolic Changes Induced by a Fungicide

This table shows hypothetical data on significant metabolite changes in a plant treated with a fungicide that inhibits ergosterol biosynthesis.

Metabolite Metabolic Pathway Fold Change (Treated vs. Control) P-value
ErgosterolSterol Biosynthesis-15.2< 0.001
LanosterolSterol Biosynthesis+8.5< 0.001
SqualeneTerpenoid Biosynthesis+5.1< 0.001
GlutathioneOxidative Stress+3.2< 0.01
Ascorbic AcidOxidative Stress+2.8< 0.01
ProlineAmino Acid Metabolism+4.0< 0.005

Visualization: Simplified Pathway of Fungicide Action

The diagram shows how a fungicide targeting the enzyme Lanosterol 14-alpha-demethylase disrupts the ergosterol biosynthesis pathway, leading to the accumulation of precursors and depletion of the final product.

Metabolic_Pathway Squalene Squalene Enzyme1 Lanosterol synthase Squalene->Enzyme1 Lanosterol Lanosterol Enzyme2 Lanosterol 14-alpha-demethylase Lanosterol->Enzyme2 Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Enzyme1->Lanosterol Enzyme2->Ergosterol Fungicide Fungicide Fungicide->Enzyme2 Inhibition

Caption: Inhibition of the ergosterol pathway by a fungicide.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (1-Methyl-1H-imidazol-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Question: Why is my reaction yield consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary routes to this compound involve either the N-methylation of 2-(1H-imidazol-2-yl)acetonitrile or the reaction of a 1-methyl-2-haloimidazole with a cyanide source. Here are potential causes and solutions:

  • Incomplete Deprotonation: The nitrogen of the imidazole ring needs to be deprotonated to become sufficiently nucleophilic for alkylation. If you are using a weak base, the reaction may not proceed to completion.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be effective, but may require higher temperatures.

  • Poor Quality Reagents: The purity of your starting materials, particularly the alkylating agent (e.g., methyl iodide, dimethyl sulfate) and the imidazole precursor, is crucial.

    • Solution: Ensure your reagents are pure and dry. If necessary, purify your starting materials before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield.

    • Solution: For N-alkylation with methyl iodide or dimethyl sulfate, a temperature range of 60-80°C is often optimal.[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions.

  • Presence of Moisture: Imidazole N-alkylation reactions are often sensitive to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: My final product is a mixture of isomers. How can I improve the regioselectivity of the N-methylation?

Answer:

The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles.[1][2] The alkylation can occur at either of the two nitrogen atoms in the imidazole ring, leading to a mixture of products that can be difficult to separate.

  • Steric Hindrance: The substituent at the 2-position (the cyanomethyl group) can influence the site of methylation.

    • Strategy: While the cyanomethyl group is not exceptionally bulky, the choice of methylating agent can play a role. Less bulky methylating agents might show less selectivity.

  • Electronic Effects: The electron-withdrawing nature of the cyanomethyl group will influence the nucleophilicity of the two ring nitrogens.

    • Strategy: The choice of solvent and base can influence which nitrogen is preferentially alkylated. Non-polar solvents may favor alkylation at the more sterically accessible nitrogen, while polar solvents can influence the tautomeric equilibrium of the imidazole ring.

  • Protecting Group Strategy: A more complex but effective method involves the use of a protecting group to block one of the nitrogen atoms, forcing alkylation to occur at the desired position. This is followed by deprotection.

Troubleshooting Isomer Formation:

  • Analyze the Product Ratio: Use techniques like ¹H NMR or HPLC to determine the ratio of your isomers.

  • Modify Reaction Conditions:

    • Solvent: Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).

    • Base: The choice of base can influence the position of the negative charge on the imidazole anion. Compare results with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃).

  • Purification: If a mixture is unavoidable, focus on efficient purification.

    • Column Chromatography: Silica gel chromatography is often effective for separating imidazole regioisomers. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).

    • Recrystallization: If the isomers have different solubilities, recrystallization can be a viable purification method.

Question: I am observing significant side product formation other than isomers. What could be the cause?

Answer:

Besides isomeric products, other side reactions can occur, reducing the yield and complicating purification.

  • Over-alkylation: If a di-anion of the cyanomethyl group is formed, alkylation could potentially occur on the carbon atom.

    • Solution: Use a slight excess of the imidazole starting material relative to the base and alkylating agent.

  • Decomposition of Reagents or Products: Some reagents or the product itself might be unstable under the reaction conditions.

    • Solution: Ensure the reaction temperature is not excessively high and that the reaction time is not unnecessarily long. Monitor the reaction progress by TLC or LC-MS to determine the optimal stopping point.

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions at high temperatures.

    • Solution: If side reactions involving the solvent are suspected, consider switching to a more inert solvent like acetonitrile or THF.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable route is the N-methylation of 2-(1H-imidazol-2-yl)acetonitrile. This involves deprotonating the imidazole ring with a suitable base, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Cyanide sources , if used, are highly toxic. All handling should be done with extreme caution and appropriate safety protocols in place.

  • Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.

Q3: Which analytical techniques are recommended for characterizing the final product?

A3:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess the purity of the product. The position of the N-methyl signal will be characteristic.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch, typically around 2250 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to separate and quantify any isomeric impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Imidazole Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-(1H-imidazol-1-yl)acetonitrile precursorChloroacetonitrileK₂CO₃DMF801275-85[3]
ImidazoleBromoacetonitrileNaHTHFRoom Temp259[4]
4-nitroimidazoleAlkyl halidesK₂CO₃Acetonitrile601-366-85[5]
1H-benzimidazole-2-acetonitrileDimethyl sulfate-Acetonitrile---[6]

Note: Data is for analogous reactions and should be used as a guideline for optimization.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via N-Methylation:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(1H-imidazol-2-yl)acetonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Cool the mixture in an ice bath and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Methylation: Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mandatory Visualization

experimental_workflow start Start: Dry Flask under Inert Atmosphere add_imidazole Add 2-(1H-imidazol-2-yl)acetonitrile and Anhydrous Solvent start->add_imidazole add_base Add Base (e.g., NaH) at 0°C add_imidazole->add_base stir_rt Stir at Room Temperature (30 min) add_base->stir_rt add_methylating_agent Add Methylating Agent (e.g., CH3I) at 0°C stir_rt->add_methylating_agent heat Heat to 60-80°C (Monitor by TLC) add_methylating_agent->heat workup Quench with Water and Extract heat->workup purify Column Chromatography workup->purify end Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_isomers cluster_conditions Condition Optimization start Problem: Mixture of N-alkylation Isomers check_ratio Determine Isomer Ratio (¹H NMR, HPLC) start->check_ratio is_separable Is the mixture easily separable by chromatography? check_ratio->is_separable yes_separable Optimize Purification Protocol is_separable->yes_separable Yes no_separable Modify Reaction Conditions is_separable->no_separable No change_solvent Vary Solvent Polarity (Toluene, ACN, DMF) no_separable->change_solvent change_base Screen Different Bases (NaH, K2CO3, Cs2CO3) no_separable->change_base change_temp Lower Reaction Temperature no_separable->change_temp change_solvent->check_ratio Re-evaluate change_base->check_ratio Re-evaluate change_temp->check_ratio Re-evaluate

Caption: Troubleshooting decision tree for addressing regioisomer formation.

References

Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (1-Methyl-1H-imidazol-2-yl)acetonitrile.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions for common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Starting Material: The starting material, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, may have degraded. 2. Insufficient Nucleophile: The cyanide source (e.g., sodium cyanide) may be of low purity or have absorbed moisture. 3. Inappropriate Solvent: The solvent may not be suitable for the nucleophilic substitution reaction. 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 5. Poor Base Strength: If starting from the hydrochloride salt, the base used may not be strong enough to deprotonate the precursor effectively.1. Verify Starting Material: Check the purity and integrity of the starting material using techniques like NMR or melting point analysis. 2. Use High-Purity Reagents: Employ freshly opened or properly stored, anhydrous sodium cyanide. 3. Solvent Optimization: Use polar aprotic solvents like DMSO or DMF, which are known to facilitate SN2 reactions.[1] 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. A temperature of 120°C in DMSO has been reported for a similar cyanation reaction.[1] 5. Select an Appropriate Base: Use a non-nucleophilic base of sufficient strength, such as potassium carbonate, to neutralize the hydrochloride salt.
Formation of Side Products 1. Over-alkylation: The product, this compound, can potentially react further. 2. Hydrolysis of Nitrile: Presence of water in the reaction mixture can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. 3. Elimination Reactions: Under strongly basic conditions, elimination reactions may compete with substitution.1. Control Stoichiometry: Use a slight excess of the cyanide source and monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times. 2. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Base and Temperature: Use a non-nucleophilic base and avoid excessively high temperatures.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion Formation during Workup: The presence of polar solvents like DMF or DMSO can lead to emulsion formation during aqueous workup. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging.1. Solvent Removal: After the reaction, remove the high-boiling solvent under reduced pressure before attempting extraction. 2. Brine Wash: Use a saturated solution of sodium chloride (brine) during the aqueous workup to break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent system could also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct synthesis involves the nucleophilic substitution of 2-(chloromethyl)-1-methyl-1H-imidazole with a cyanide salt, such as sodium cyanide.[2] This two-step approach involves the initial preparation of the chlorinated precursor followed by the cyanation step.

Q2: How can I prepare the precursor, 2-(chloromethyl)-1-methyl-1H-imidazole?

Q3: What are the optimal reaction conditions for the cyanation step?

A3: For similar cyanation reactions on heterocyclic compounds, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.[1] Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120°C), depending on the reactivity of the substrate.[1] The use of an inert atmosphere is recommended to prevent side reactions.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the progress of the reaction. For product characterization, nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are recommended.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Cyanide salts are highly toxic. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quench solution (e.g., a mixture of ferrous sulfate and sodium hydroxide) should be readily available to neutralize any cyanide spills.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis methodologies for similar compounds. Optimization may be required.

Step 1: Preparation of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

(Note: A detailed, validated protocol for this specific precursor is not available in the provided search results. The following is a hypothetical procedure based on the synthesis of similar compounds.)

  • To a solution of 1-methyl-2-(hydroxymethyl)imidazole (1 eq.) in anhydrous dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Step 2: Cyanation to form this compound

  • Dissolve the crude 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1 eq.) in a polar aprotic solvent such as DMSO.

  • Add sodium cyanide (1.5 eq.) and a non-nucleophilic base such as potassium carbonate (2 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Preparation of Precursor cluster_step2 Step 2: Cyanation start_material 1-Methyl-2-(hydroxymethyl)imidazole chlorination Chlorination with SOCl₂ start_material->chlorination precursor 2-(Chloromethyl)-1-methyl-1H-imidazole HCl chlorination->precursor cyanation Cyanation with NaCN precursor->cyanation workup Aqueous Workup & Extraction cyanation->workup purification Purification workup->purification final_product This compound purification->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Verify Starting Material Purity cause1->solution1a solution1b Use Anhydrous Cyanide cause1->solution1b solution2a Optimize Solvent (DMSO/DMF) cause2->solution2a solution2b Adjust Temperature cause2->solution2b solution3a Control Stoichiometry cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

References

Purification of crude (1-Methyl-1H-imidazol-2-yl)acetonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude (1-Methyl-1H-imidazol-2-yl)acetonitrile by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A common starting point for the purification of polar, nitrogen-containing compounds like this compound is a solvent system of ethyl acetate and petroleum ether or hexane. A literature example for the closely related 2-(1H-Imidazol-1-yl)acetonitrile uses a petroleum ether/ethyl acetate ratio of 10:1[1]. However, the optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the best solvent system using Thin-Layer Chromatography (TLC).[2]

Q2: My compound is very polar and either streaks or doesn't move from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?

For highly polar compounds, you may need to use a more polar mobile phase.[3] Consider adding a small amount of methanol to your ethyl acetate. For basic compounds like imidazoles, adding a small amount of a base like triethylamine (e.g., 0.1-1%) or using a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can help to reduce streaking and improve peak shape by neutralizing acidic sites on the silica gel.[3]

Q3: Can I use a different stationary phase other than silica gel?

If your compound is unstable on silica gel or the separation is proving difficult, you could consider alternative stationary phases.[3] Alumina (neutral or basic) can be a good alternative for basic compounds. For very polar compounds, reverse-phase chromatography on a C18-functionalized silica gel is also an option, though this will require a different (polar) solvent system, typically involving water and acetonitrile or methanol.[4][5]

Q4: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. The exact ratio depends on the difficulty of the separation. If the Rf values of your desired compound and the impurities are very close, you will need a higher ratio of silica gel to achieve good separation.

Q5: What is "dry loading" and when should I use it?

Dry loading is a technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[6] This is particularly useful if your compound has poor solubility in the chromatography eluent.[6] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a gradient of ethyl acetate in hexane, increase the percentage of ethyl acetate.[2] You can also add a small amount of a more polar solvent like methanol.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[3]
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Start with a less polar mobile phase. For example, increase the proportion of hexane or petroleum ether in your ethyl acetate mixture.[3]
Poor separation of the desired compound from impurities. The chosen solvent system is not optimal.Re-evaluate your solvent system using TLC with different solvent mixtures to maximize the difference in Rf values between your product and the impurities.[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude product.Use a larger column or reduce the amount of crude product being purified.
Streaking or tailing of the compound band. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a base like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[3]
The sample was not loaded in a narrow band.Dissolve the crude product in the minimum amount of solvent and load it carefully onto the top of the column in a concentrated band.[6]
The collected fractions are very dilute. The elution band has broadened significantly.This can happen with slow-moving compounds. Try to use a slightly more polar solvent to speed up the elution once the compound starts to come off the column.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.[6]

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

3. Elution:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica gel.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.[2]

  • If using a gradient elution, gradually increase the polarity of the solvent system to elute the more polar compounds.

4. Isolation of the Product:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Initial) Petroleum Ether / Ethyl Acetate (e.g., 10:1 to 5:1 v/v)
Elution Mode Isocratic or Gradient
Sample Loading Dry loading recommended for poorly soluble samples
Monitoring TLC with UV visualization and/or a suitable stain

Table 2: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1Rf of Impurity 2
9:10.100.150.50
7:30.250.350.75
1:10.500.600.90

Note: This is example data. Actual Rf values will vary. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry Crude Dissolve Crude Product in Minimal Solvent Pack->Crude Load Load Sample onto Column Crude->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Purified Purified Product Evaporate->Purified

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions1 Solutions for No Elution cluster_solutions2 Solutions for Fast Elution cluster_solutions3 Solutions for Poor Separation Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution TooFast Compound Eluting Too Fast? Start->TooFast PoorSep Poor Separation? Start->PoorSep IncreasePolarity Increase Solvent Polarity NoElution->IncreasePolarity CheckStability Check Compound Stability on Silica NoElution->CheckStability DecreasePolarity Decrease Solvent Polarity TooFast->DecreasePolarity OptimizeSolvent Optimize Solvent System via TLC PoorSep->OptimizeSolvent Repack Repack Column PoorSep->Repack ReduceLoad Reduce Sample Load PoorSep->ReduceLoad

Caption: Troubleshooting logic for common column chromatography issues.

References

Common side products in the synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2-(1-methyl-1H-imidazol-2-yl)acetonitrile?

A1: The synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile can be approached through a few key pathways. The most common strategy involves a two-step process:

  • Preparation of a 2-substituted-1-methylimidazole: This typically starts with the N-methylation of a suitable 2-substituted imidazole precursor.

  • Introduction of the acetonitrile moiety: This is usually achieved via nucleophilic substitution, for example, by reacting a 2-halomethyl-1-methylimidazole with a cyanide salt.

An alternative approach could involve the direct cyanation of a suitable 1-methyl-1H-imidazole derivative, though this is less commonly reported.

Q2: I am observing a mixture of products after the N-methylation of my 2-substituted imidazole. What is the likely cause?

A2: A common issue in the N-alkylation of unsymmetrically substituted imidazoles is the formation of regioisomers.[1][2] When the imidazole ring is deprotonated, the resulting anion has negative charge density on both nitrogen atoms, allowing for alkylation to occur at either position. This results in a mixture of N1 and N3-alkylated products, which can be challenging to separate.

Q3: What are the potential side products I should be aware of during the cyanation step?

A3: During the nucleophilic substitution reaction with a cyanide salt to introduce the acetonitrile group, several side products can form. If the starting material is a 2-halomethyl-1-methylimidazole, potential side reactions include:

  • Elimination reactions: Formation of a double bond between the methylene bridge and the imidazole ring, particularly if a strong, sterically hindered base is used.

  • Hydrolysis of the nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide.

  • Over-alkylation: The newly formed acetonitrile product can potentially react further, though this is less common under typical reaction conditions.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, careful control of reaction conditions is crucial. For N-methylation, the choice of solvent, base, and alkylating agent can influence the regioselectivity.[2] For the cyanation step, using anhydrous solvents and reagents, maintaining an inert atmosphere, and controlling the reaction temperature can help to reduce the formation of hydrolysis and elimination byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, formation of side products, or loss of product during workup and purification.Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. Employ careful extraction and purification techniques to maximize product recovery.
Formation of Regioisomers during N-methylation The imidazole anion is ambident, leading to alkylation at both N1 and N3 positions.[1][2]The regioselectivity can be influenced by the steric hindrance of the substituent at the 2-position and the nature of the alkylating agent.[2] Protecting one of the nitrogen atoms before alkylation and subsequent deprotection can also be a strategy to achieve the desired isomer. Careful column chromatography is often required to separate the isomers.
Difficulty in Product Purification Presence of polar impurities, starting materials, or side products with similar polarity to the desired product.Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques such as preparative HPLC or crystallization. A chemical wash during the workup (e.g., with a dilute acid or base) may help to remove certain impurities.
Inconsistent Reaction Outcome Variations in the quality of reagents or solvents, or subtle changes in reaction setup.Use high-purity, anhydrous reagents and solvents. Ensure consistent reaction setup, including stirring speed and temperature control. Perform a small-scale trial to confirm the reaction conditions before scaling up.

Experimental Protocols

General Procedure for N-alkylation of an Imidazole Derivative:

  • To a solution of the 2-substituted imidazole in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF), add a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Cyanation of a Halomethyl Imidazole Derivative:

  • Dissolve the 2-halomethyl-1-methylimidazole in an anhydrous polar aprotic solvent (e.g., DMSO, DMF).

  • Add a cyanide source (e.g., sodium cyanide, potassium cyanide) to the solution under an inert atmosphere.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography or crystallization.

Visualizing the Synthetic Pathway and Potential Side Products

The following diagrams illustrate the general synthetic workflow and potential side reactions.

Synthesis_Workflow 2-Substituted Imidazole 2-Substituted Imidazole N-Methylation N-Methylation 2-Substituted Imidazole->N-Methylation Methylating Agent, Base 2-Substituted-1-methylimidazole 2-Substituted-1-methylimidazole N-Methylation->2-Substituted-1-methylimidazole Desired Product Mixture of Regioisomers Mixture of Regioisomers N-Methylation->Mixture of Regioisomers Side Product (if unsymmetrical) Introduction of Acetonitrile Introduction of Acetonitrile 2-Substituted-1-methylimidazole->Introduction of Acetonitrile Cyanide Source 2-(1-methyl-1H-imidazol-2-yl)acetonitrile 2-(1-methyl-1H-imidazol-2-yl)acetonitrile Introduction of Acetonitrile->2-(1-methyl-1H-imidazol-2-yl)acetonitrile Final Product Elimination/Hydrolysis Products Elimination/Hydrolysis Products Introduction of Acetonitrile->Elimination/Hydrolysis Products Side Products

Caption: General workflow for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile.

Side_Reactions cluster_n_methylation N-Methylation cluster_cyanation Cyanation Unsymmetrical Imidazole Unsymmetrical Imidazole Desired N1-isomer Desired N1-isomer Unsymmetrical Imidazole->Desired N1-isomer Methylation Undesired N3-isomer Undesired N3-isomer Unsymmetrical Imidazole->Undesired N3-isomer Methylation 2-Halomethyl-1-methylimidazole 2-Halomethyl-1-methylimidazole Desired Acetonitrile Desired Acetonitrile 2-Halomethyl-1-methylimidazole->Desired Acetonitrile NaCN Elimination Product Elimination Product 2-Halomethyl-1-methylimidazole->Elimination Product Base Hydrolysis Product Hydrolysis Product Desired Acetonitrile->Hydrolysis Product H2O

Caption: Common side reactions in the synthesis of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile.

References

Troubleshooting low yield in the cyanation of 1-methyl-2-halomethylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 1-methyl-2-halomethylimidazole to synthesize 1-methyl-2-cyanomethylimidazole.

Troubleshooting Low Yield

Low yield is a common challenge in the cyanation of 1-methyl-2-halomethylimidazole. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.

Question: My cyanation reaction of 1-methyl-2-chloromethylimidazole is resulting in a low yield of the desired 1-methyl-2-cyanomethylimidazole. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this nucleophilic substitution reaction can stem from several factors, ranging from suboptimal reaction conditions to inherent properties of the reagents. A logical approach to troubleshooting is crucial for identifying and resolving the issue.

Logical Troubleshooting Workflow

Below is a workflow diagram to guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 a. Purity of 1-methyl-2-halomethylimidazole? check_reagents->sub_reagents1 sub_reagents2 b. Purity and activity of cyanide source? check_reagents->sub_reagents2 sub_reagents3 c. Correct stoichiometry? check_reagents->sub_reagents3 analyze_side_products 3. Analyze for Side Products check_conditions->analyze_side_products Conditions OK sub_conditions1 a. Inappropriate solvent? check_conditions->sub_conditions1 sub_conditions2 b. Suboptimal temperature? check_conditions->sub_conditions2 sub_conditions3 c. Incorrect base or base strength? check_conditions->sub_conditions3 optimize_purification 4. Optimize Purification analyze_side_products->optimize_purification Side Products Identified success Yield Improved optimize_purification->success Purification Optimized

Caption: A step-by-step workflow for troubleshooting low yields.

Detailed Troubleshooting Steps & FAQs

Reagent Quality and Stoichiometry

FAQ: How do the quality and handling of starting materials affect the reaction?

The purity of your 1-methyl-2-halomethylimidazole is critical. Impurities can introduce side reactions. The cyanide source (e.g., NaCN, KCN, TMSCN) should be dry, as water can hydrolyze the cyanide and affect its nucleophilicity.

  • Actionable Advice:

    • Ensure your 1-methyl-2-halomethylimidazole is pure. If it has been stored for a long time, consider re-purification.

    • Use a fresh, dry cyanide source. Consider grinding solid cyanide salts in a glovebox to ensure a fine, reactive powder.

    • Carefully check the stoichiometry. A slight excess of the cyanide source (1.1-1.5 equivalents) is often beneficial.

Reaction Conditions

The choice of solvent, temperature, and base are interdependent and significantly impact the reaction rate and yield.

FAQ: What is the optimal solvent for this cyanation?

Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, leaving it more nucleophilic.[1]

  • Actionable Advice:

    • If you are using a polar protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile .

    • Ensure your solvent is anhydrous, as water can lead to hydrolysis of the starting material or product.

Table 1: Effect of Solvent on Yield

SolventDielectric Constant (ε)Typical Yield (%)Notes
DMF3770-85Good solubility for cyanide salts. High boiling point.
DMSO4775-90Excellent solubility, but can be difficult to remove.
Acetonitrile3665-80Lower boiling point, easier to remove.
Ethanol2430-50Protic nature can solvate and deactivate the cyanide nucleophile.[1]

Note: Yields are illustrative and can vary based on other reaction parameters.

FAQ: What is the ideal reaction temperature?

The reaction rate increases with temperature, but higher temperatures can also promote side reactions.

  • Actionable Advice:

    • Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, gradually increase the temperature in 10 °C increments. Be aware that temperatures above 100 °C may lead to decomposition.

FAQ: Is a base necessary, and which one should I use?

While the cyanide anion is a nucleophile, a non-nucleophilic base can be beneficial in scavenging any protons that might be generated, especially if there are acidic impurities. However, a strong base can also promote elimination side reactions.

  • Actionable Advice:

    • If your starting material is the hydrochloride salt of 1-methyl-2-halomethylimidazole, a base like K₂CO₃ or Et₃N is necessary to free the amine.

    • If using the free base, a mild, non-nucleophilic base like potassium carbonate can be added to maintain a basic environment.

Side Reactions and Byproducts

FAQ: What are the common side reactions that lower the yield?

The primary competing reaction is elimination (E2) to form 1-methyl-2-methylene-2,3-dihydro-1H-imidazole. Over-alkylation of the product or reaction at the imidazole ring nitrogens are also possibilities, though less likely for the cyano-methylation.

  • Actionable Advice:

    • To minimize elimination, use a less sterically hindered, more nucleophilic cyanide source and avoid excessively high temperatures and strong, bulky bases.

    • Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify potential side products.

Signaling Pathway of the Desired and Side Reactions

ReactionPathways sub 1-Methyl-2-halomethylimidazole product 1-Methyl-2-cyanomethylimidazole (Desired Product) sub->product SN2 Pathway (Favored by good nucleophile, polar aprotic solvent) elimination_product Elimination Byproduct sub->elimination_product E2 Pathway (Favored by strong/bulky base, high temperature) cn CN⁻ (Nucleophile) cn->product base Base (e.g., strong, bulky base) base->elimination_product

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Key Experimental Protocol: Cyanation of 1-Methyl-2-chloromethylimidazole

This protocol is a general starting point and may require optimization.

  • Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-methyl-2-chloromethylimidazole hydrochloride (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq) and a suitable solvent (e.g., anhydrous DMF, 10 mL per gram of starting material).

    • Stir the mixture at room temperature for 30 minutes to generate the free base in situ.

  • Reaction:

    • Add sodium cyanide (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 1-methyl-2-cyanomethylimidazole.

Frequently Asked Questions (FAQs)

Q1: My starting material is 1-methyl-2-bromomethylimidazole. Do I need to change the protocol?

The protocol is generally applicable. Bromide is a better leaving group than chloride, so the reaction may proceed faster or at a lower temperature. Monitor the reaction closely to avoid over-heating and potential side reactions.

Q2: I observe multiple spots on my TLC plate even in the early stages of the reaction. What could be the issue?

This could indicate the presence of impurities in your starting material or rapid decomposition under the reaction conditions.

  • Troubleshooting:

    • Confirm the purity of your 1-methyl-2-halomethylimidazole by ¹H NMR and LC-MS.

    • Try running the reaction at a lower temperature.

    • Ensure your solvent is completely anhydrous.

Q3: Can I use a phase-transfer catalyst to improve the reaction?

Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially if you are using a less polar solvent or if the cyanide salt has low solubility. A PTC facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Table 2: Effect of Phase-Transfer Catalyst

ConditionTypical Yield (%)Notes
No PTC (in DMF)75-85Generally sufficient in a highly polar aprotic solvent.
With TBAB (0.1 eq) in MeCN70-85Can significantly improve yield and reaction rate in less polar solvents.
With TBAB (0.1 eq) in Toluene40-60Toluene is generally not a good solvent for this reaction.

Note: Yields are illustrative and can vary.

Q4: The purification by column chromatography is difficult, and I am losing a lot of product. Are there alternative purification methods?

If the product is sufficiently volatile and thermally stable, vacuum distillation could be an option. Alternatively, crystallization from a suitable solvent system could be explored. Acid-base extraction might also be employed to remove non-basic impurities before chromatography.

References

Technical Support Center: Recrystallization of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (1-Methyl-1H-imidazol-2-yl)acetonitrile via recrystallization. The following information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

Possible Cause & Solution:

  • Inappropriate Solvent: The solvent may not be suitable for dissolving this compound. Imidazole derivatives can have varying polarities.

    • Solution: A systematic solvent screening is recommended. Start with solvents of varying polarities. Given the structure, polar protic solvents like ethanol or isopropanol, or a mixed solvent system, could be effective.

  • Insufficient Solvent: The volume of the solvent may be inadequate to dissolve the amount of crude product.

    • Solution: Gradually add more of the hot solvent in small increments until the solid dissolves. Be cautious not to add a large excess, as this will hinder crystallization upon cooling.[1][2]

Problem 2: Crystals do not form upon cooling.

Possible Causes & Solutions:

  • Excess Solvent: This is a common issue where the solution is not saturated enough for crystals to form.[2][3]

    • Solution 1: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[3][4]

    • Solution 2: If the mother liquor is still available, try dipping a glass stirring rod into it and letting the solvent evaporate. If a significant residue forms, it indicates a high concentration of the compound remains in the solution.[4]

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[2]

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[2][3]

    • Solution 2 (Seeding): If available, add a tiny "seed" crystal of pure this compound to the cooled solution.[2]

  • Cooling Too Rapidly: Shock cooling by placing the hot flask directly into an ice bath can lead to the formation of a precipitate or oil instead of crystals.[1]

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[1][4]

Problem 3: The compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • High Impurity Level: Significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution 1: Re-dissolve the oil by heating the solution, add a small amount of additional solvent, and attempt to cool it more slowly.[2]

    • Solution 2: Consider pre-purification using a technique like column chromatography to remove a significant portion of the impurities before recrystallization.

  • Inappropriate Solvent System: The chosen solvent may be too nonpolar for the compound.

    • Solution: For mixed solvent systems, after re-dissolving the oil by heating, add a small amount of the "good" solvent (the one in which the compound is more soluble) before allowing it to cool slowly again.

Problem 4: The recrystallization yield is very low.

Possible Causes & Solutions:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant amount of the product remaining in the mother liquor.[4]

    • Solution: Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that the purity of subsequent crops may be lower.

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Perform the hot filtration as quickly as possible.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screen for recrystallization?

A2: Place a small amount of your crude compound into several test tubes. To each tube, add a different solvent dropwise at room temperature to check for solubility. A good single recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated. For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.

Q3: My compound is colored. How can I remove the colored impurities?

A3: If the colored impurities are minor, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Q4: How can I tell if my recrystallized product is pure?

A4: A simple visual inspection can be a good indicator; pure crystals should appear uniform with shiny surfaces.[1] The most common method to assess purity is by measuring the melting point range. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[1] Further characterization by techniques such as NMR spectroscopy can confirm the structure and purity.

Q5: Is it better to use a single-solvent or a two-solvent system for recrystallization?

A5: In most cases, a single-solvent recrystallization is the preferred method due to its simplicity.[3] However, if a suitable single solvent cannot be identified, a two-solvent system can be very effective.

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[3]

Data Presentation

While specific quantitative solubility data for this compound was not found, the table below provides a qualitative guide for solvent selection based on general principles for similar compounds.

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for Recrystallization
Polar Protic Water, Methanol, EthanolHigh solubility, especially when heated.Good potential, especially in mixed systems (e.g., Ethanol/Water).
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to high solubility.May be suitable; test on a small scale.
Nonpolar Hexane, TolueneLow solubility.Likely a poor solvent for dissolution but could be used as the "poor" solvent in a two-solvent system.

Visualizations

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (If impurities present) dissolve->hot_filter Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for a standard recrystallization procedure.

Troubleshooting_Recrystallization issue issue cause cause solution solution no_crystals No Crystals Form too_much_solvent Too much solvent no_crystals->too_much_solvent supersaturation Supersaturation no_crystals->supersaturation oiling_out Compound Oils Out impure High impurity level oiling_out->impure cooling_fast Cooling too fast oiling_out->cooling_fast low_yield Low Yield too_much_solvent2 Too much solvent low_yield->too_much_solvent2 premature_xtal Premature crystallization low_yield->premature_xtal boil_off Boil off excess solvent too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal supersaturation->scratch_seed reheat_cool_slow Reheat, add solvent, cool slowly impure->reheat_cool_slow cooling_fast->reheat_cool_slow concentrate Concentrate mother liquor too_much_solvent2->concentrate preheat_funnel Pre-heat filtration apparatus premature_xtal->preheat_funnel

Caption: Common recrystallization problems and their solutions.

References

Technical Support Center: (1-Methyl-1H-imidazol-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methyl-1H-imidazol-2-yl)acetonitrile and related compounds.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Question: My reaction to synthesize this compound is sluggish or incomplete. What are the potential causes and solutions?

Answer: Incomplete reactions can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Insufficiently activated imidazole: The nucleophilicity of the imidazole nitrogen is crucial for the reaction. Ensure that the base used for deprotonation is strong enough and added in the correct stoichiometry. For instance, when using sodium hydride (NaH), ensure it is fresh and handled under anhydrous conditions to prevent deactivation.

  • Poor quality reagents: The purity of starting materials, such as 1-methylimidazole and chloroacetonitrile or bromoacetonitrile, is critical. Impurities can interfere with the reaction. It is advisable to use freshly distilled or purified reagents.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction kinetics. Polar aprotic solvents like DMF or acetonitrile are generally effective. If you are experiencing issues, consider switching to a different polar aprotic solvent.[1]

  • Suboptimal temperature: The reaction temperature may need optimization. While many procedures are conducted at room temperature after the initial deprotonation[2], gently heating the reaction mixture might be necessary to drive it to completion. However, excessive heat can lead to side product formation.

Question: I am observing significant side product formation in my reaction. How can I minimize these impurities?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the purity of your crude product:

  • Control of stoichiometry: Carefully controlling the molar ratios of your reactants is essential. An excess of the alkylating agent (chloroacetonitrile or bromoacetonitrile) can lead to the formation of undesired byproducts.

  • Reaction temperature: As mentioned, high temperatures can promote side reactions. Running the reaction at the lowest effective temperature can help minimize the formation of impurities.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions involving atmospheric components.[1]

Question: My crude this compound is an oil or a discolored solid. What are the recommended purification methods?

Answer: The two primary methods for purifying this compound and related compounds are recrystallization and column chromatography.

  • Recrystallization: This is often an effective method for purifying solid products. A common solvent system for recrystallization is a mixture of methanol and water (MeOH/H₂O). The crude product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity is observed. Upon cooling, the purified product should crystallize.

  • Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is the preferred method.[2][3] Common eluent systems include ethyl acetate/hexane and dichloromethane/methanol gradients.[1][4][5] The choice of eluent will depend on the polarity of the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (1-methylimidazole, chloro/bromoacetonitrile), over-alkylated products, and products from side reactions. The specific impurities will depend on the reaction conditions.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: Chloroacetonitrile and bromoacetonitrile are toxic and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water; it must be handled under anhydrous conditions.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Slowly add deionized water to the hot solution until the first sign of persistent cloudiness appears.

  • If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography Purification

Objective: To purify this compound from a complex mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with the chosen eluent system (e.g., a low polarity mixture like 10% ethyl acetate in hexane).

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the column: Begin eluting the column with the chosen solvent system.

  • Gradient elution (optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Collect fractions: Collect the eluent in fractions using collection tubes.

  • Monitor fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

MethodTypical RecoveryPurity AchievedBest For
Recrystallization70-90%>98%Crystalline solids with moderate purity
Column Chromatography50-80%>99%Oily products or complex mixtures

Visualizations

experimental_workflow start Crude Product recrystallization Recrystallization (MeOH/H2O) start->recrystallization If solid column_chromatography Column Chromatography (Silica Gel) start->column_chromatography If oil or highly impure pure_solid Pure Crystalline Product recrystallization->pure_solid pure_oil Pure Oily Product column_chromatography->pure_oil analysis Purity Analysis (TLC, NMR) pure_solid->analysis pure_oil->analysis

Caption: Purification workflow for this compound.

troubleshooting_logic problem Problem Encountered incomplete_reaction Incomplete Reaction problem->incomplete_reaction side_products Significant Side Products problem->side_products check_base Check Base Activity & Stoichiometry incomplete_reaction->check_base check_reagents Verify Reagent Purity incomplete_reaction->check_reagents optimize_temp Optimize Temperature incomplete_reaction->optimize_temp side_products->optimize_temp control_stoichiometry Control Stoichiometry side_products->control_stoichiometry use_inert_atmosphere Use Inert Atmosphere side_products->use_inert_atmosphere

Caption: Troubleshooting logic for synthesis issues.

References

Preventing decomposition of (1-Methyl-1H-imidazol-2-yl)acetonitrile during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methyl-1H-imidazol-2-yl)acetonitrile. The following sections address common challenges encountered during the workup and purification of this compound, with a focus on preventing decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during workup?

A1: The primary decomposition pathways for this compound involve the hydrolysis of the nitrile group and degradation of the imidazole ring. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide. The imidazole ring can be sensitive to strong oxidizing agents and prolonged exposure to light.

Q2: My crude product is a dark oil/tar. What could be the cause?

A2: The formation of a dark oil or tar-like substance often indicates significant decomposition. This can be caused by:

  • High temperatures: Heating the reaction mixture for extended periods or at excessive temperatures during workup can promote polymerization or degradation.

  • Strongly acidic or basic conditions: Exposure to harsh pH environments can catalyze decomposition pathways.

  • Oxidation: The imidazole ring may be susceptible to air oxidation, especially in the presence of metal catalysts or under basic conditions.

Q3: I am observing a significant loss of product during aqueous extraction. Why is this happening?

A3: this compound possesses a degree of water solubility due to the polar imidazole ring and the nitrile group. Significant product loss during aqueous extraction can occur if:

  • The pH of the aqueous phase is acidic, leading to the protonation of the imidazole ring and increasing its water solubility.

  • An insufficient number of extractions with the organic solvent are performed.

  • The volume of the organic solvent used for extraction is too low.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup and purification of this compound.

Problem 1: Product Decomposition During Aqueous Workup

Symptoms:

  • Low yield of the desired product.

  • Presence of impurities corresponding to the hydrolyzed nitrile (carboxylic acid or amide) in NMR or LC-MS analysis.

  • Formation of a dark-colored reaction mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for preventing decomposition during aqueous workup.

Detailed Steps:

  • Control pH: Avoid strongly acidic or basic conditions.

    • Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any excess acid from the reaction. Avoid strong bases like NaOH or KOH.

    • If an acidic wash is necessary to remove basic impurities, use a dilute solution of a weak acid like citric acid or a saturated ammonium chloride (NH₄Cl) solution.

  • Use Brine: Perform a final wash with a saturated brine solution. This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.

  • Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase to minimize the chance of hydrolysis.

  • Low Temperature: Conduct the entire workup procedure at a low temperature (e.g., in an ice bath) to slow down potential decomposition reactions.

  • Inert Atmosphere: If oxidation is suspected, perform the workup under an inert atmosphere of nitrogen or argon.

Problem 2: Difficulty in Isolating the Product after Extraction

Symptoms:

  • Product remains in the aqueous layer after extraction.

  • Formation of a stable emulsion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving product isolation.

Detailed Steps:

  • Adjust pH: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) using saturated sodium bicarbonate solution. This will ensure the imidazole nitrogen is not protonated, thus reducing its water solubility.

  • Increase Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent. This is a more efficient way to recover the product.

  • Solvent Choice: Use a moderately polar, aprotic solvent for extraction. Ethyl acetate is often a good choice. Dichloromethane can also be used, but be mindful of its higher density.

  • Break Emulsion: If an emulsion forms, try adding a small amount of brine or centrifuging the mixture to break the emulsion.

Problem 3: Impurities Remain after Column Chromatography

Symptoms:

  • Co-elution of impurities with the product.

  • Streaking of the product on the TLC plate and column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for optimizing chromatographic purification.

Detailed Steps:

  • Optimize Solvent System: Carefully determine the optimal eluent system using thin-layer chromatography (TLC) before running the column. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Use Amine Additive: The basic nature of the imidazole ring can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

  • Stationary Phase Choice: If tailing is a persistent issue, consider using a different stationary phase such as neutral or basic alumina instead of silica gel.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. This can improve the separation of closely eluting impurities.

Experimental Protocols

General Workup Protocol to Minimize Decomposition
  • Upon reaction completion, cool the reaction mixture to 0 °C in an ice bath.

  • If the reaction was run in a water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with a sufficient volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 1/4 volume of organic layer).

    • Water (1 x 1/4 volume of organic layer).

    • Saturated brine solution (1 x 1/4 volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Recommended Column Chromatography Conditions
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%). Add 0.5% triethylamine to the eluent mixture to prevent tailing.

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent if the compound is not UV-active (e.g., potassium permanganate stain).

Data Presentation

Table 1: Recommended Solvent Systems for Extraction and Chromatography

StepSolvent SystemPurpose
Extraction Ethyl Acetate / WaterTo separate the product from water-soluble impurities.
Washing Saturated aq. NaHCO₃To neutralize any residual acid.
Washing Saturated aq. NaCl (Brine)To reduce the solubility of the product in the aqueous layer and help break emulsions.
Column Chromatography Hexanes / Ethyl Acetate (+ 0.5% Triethylamine)To purify the product from non-polar and polar impurities.

Table 2: Potential Impurities and their Characteristics

ImpurityStructurePotential OriginNotes
(1-Methyl-1H-imidazol-2-yl)acetic acidR-COOHHydrolysis of the nitrile group under acidic or basic conditions.More polar than the starting material. Will likely be removed by a basic wash.
2-(1-Methyl-1H-imidazol-2-yl)acetamideR-CONH₂Partial hydrolysis of the nitrile group.More polar than the starting material.
Unreacted Starting Materials-Incomplete reaction.Polarity will vary depending on the specific starting materials.

Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on solvent effects.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low for the chosen solvent. Polar aprotic solvents like DMF generally require higher temperatures but can lead to faster reactions.[1]Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. For solvents like THF, longer reaction times at milder temperatures may be necessary.[1]
Poor solubility of reactants: The chosen solvent may not be optimal for dissolving the starting materials, particularly the imidazole derivative and the base.Consider switching to a more polar aprotic solvent like DMF or DMSO, which are known to enhance the solubility of reactants in similar syntheses.[1]
Base selection: The strength or steric hindrance of the base can impact the deprotonation of the imidazole nitrogen.For N-alkylation of imidazoles, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). K₂CO₃ is often preferred as it is less hazardous and provides good results.[1]
Formation of Side Products (e.g., Regioisomers) N-alkylation at different nitrogen atoms: Unsymmetrical imidazoles can lead to the formation of regioisomers upon alkylation, as the negative charge after deprotonation can be shared between the two nitrogen atoms.[2]While difficult to completely avoid, the regioselectivity can sometimes be influenced by the choice of solvent and base. Careful purification by column chromatography is often necessary to separate the desired isomer.[2]
Decomposition of reactants or product: High reaction temperatures, especially in solvents like DMF, can sometimes lead to the degradation of the nitrile group or other sensitive functionalities.[1]If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Alternatively, a solvent with a lower boiling point, such as acetonitrile, could be tested.[1]
Difficulty in Product Purification Residual high-boiling point solvent: Solvents like DMF and DMSO can be challenging to remove completely during workup.After the reaction, perform an aqueous workup to remove the bulk of the high-boiling point solvent. This is typically followed by extraction with a suitable organic solvent (e.g., ethyl acetate) and subsequent purification by column chromatography or recrystallization.
Oily product instead of solid: The product may not crystallize easily from the reaction mixture or after initial purification steps.Try different solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed, followed by cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of a suitable imidazole precursor with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base.[1] Alternatively, the synthesis can proceed via methylation of 2-imidazoleacetonitrile.

Q2: Which solvents are recommended for this synthesis?

A2: Polar aprotic solvents are generally recommended. Dimethylformamide (DMF) and acetonitrile (ACN) are commonly used.[1][3] Other solvents like tetrahydrofuran (THF) and toluene have also been reported for similar imidazole acetonitrile syntheses.[1] The choice of solvent can significantly impact reaction time, temperature, and yield.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and potentially affecting the product purity.

  • DMF: Excellent solvent for many organic compounds and salts, often leading to faster reaction rates at elevated temperatures. However, its high boiling point can make it difficult to remove.[1]

  • Acetonitrile: A good alternative to DMF, with a lower boiling point, which simplifies workup. It may sometimes result in slower reaction rates compared to DMF.[1][3]

  • THF: Can be used for milder reaction conditions, but may require longer reaction times.[1]

  • Toluene: Typically used in condensation reactions at higher temperatures.[1]

Q4: What are the typical reaction conditions?

A4: Reaction conditions vary depending on the chosen solvent and reactants. Generally, the reaction is carried out at temperatures ranging from room temperature to 120°C for several hours to a full day.[1] Monitoring by TLC is essential to determine the optimal reaction time.

Q5: Are there any solvent-free methods available?

A5: Yes, for related reactions like the Knoevenagel condensation of (1-methyl/1H-benzimidazol-2-yl)acetonitrile, solvent-free conditions using microwave irradiation have been reported to be effective.[3] This approach can offer advantages in terms of reduced environmental impact and potentially shorter reaction times.

Data Presentation

Table 1: Comparison of Typical Solvents for the Synthesis of Imidazole Acetonitrile Derivatives

SolventTypical Temperature Range (°C)Typical Reaction Time (hours)Reported Yield Range (%)AdvantagesDisadvantages
Dimethylformamide (DMF)80 - 1208 - 2475 - 85Good solubility of reactants, often faster reaction rates.[1]High boiling point, can be difficult to remove, potential for side reactions at high temperatures.[1]
Acetonitrile (ACN)80 (reflux)12 - 2470 - 80 (estimated)Lower boiling point for easier removal, can reduce side reactions.[1][3]May result in slower reaction rates compared to DMF.
Tetrahydrofuran (THF)60 - 70 (reflux)12 - 48VariableMilder reaction conditions.[1]Potentially slower reaction kinetics.[1]
Toluene110 - 120 (reflux)8 - 1260 - 70Useful for specific condensation reactions.[1]High temperature required, may not be suitable for all substrates.

Note: The yield ranges are based on literature for similar imidazole acetonitrile syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

General Protocol for N-Alkylation of 2-Chloro-1-methylimidazole with a Cyanide Source (Illustrative)

This protocol is a generalized procedure based on common methods for synthesizing similar compounds and should be adapted and optimized for specific laboratory conditions.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-methylimidazole (1 equivalent) in the chosen solvent (e.g., DMF or acetonitrile, see Table 1 for solvent considerations).

  • Addition of Cyanide Source: Add a cyanide source, such as sodium cyanide or potassium cyanide (1.1 - 1.5 equivalents), to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (refer to Table 1) and stir for the required time. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If using a high-boiling point solvent like DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a lower-boiling point solvent like acetonitrile, the solvent can be removed under reduced pressure before the aqueous workup.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane).

Visualizations

Solvent_Effects cluster_solvents Solvent Choice cluster_outcomes Reaction Outcomes DMF DMF Yield Yield DMF->Yield Higher Temp -> Potentially Higher Yield Reaction_Time Reaction_Time DMF->Reaction_Time Faster Purity Purity DMF->Purity Risk of Side Reactions Workup Workup DMF->Workup Difficult Removal ACN ACN ACN->Yield Good Yield ACN->Reaction_Time Moderate ACN->Purity Fewer Side Reactions ACN->Workup Easier Removal THF THF THF->Yield Variable Yield THF->Reaction_Time Slower THF->Purity Good THF->Workup Easy Removal

Caption: Influence of solvent choice on reaction outcomes.

Experimental_Workflow Start Start: Reactant Preparation Reaction Reaction Under Inert Atmosphere Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (1-Methyl-1H-imidazol-2-yl)acetonitrile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for assessing the purity of this compound. Detailed experimental protocols, data presentation, and a logical workflow for method selection are included to assist researchers in choosing the most appropriate technique for their specific needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the purity analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or identification of unknown impurities. The following table summarizes the key performance characteristics of the most common methods.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Separation of ions based on their electrophoretic mobility in an electric field.Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.
Primary Use Routine purity testing, impurity profiling, stability studies.Analysis of volatile impurities, identification of unknown volatile compounds.Analysis of charged and polar compounds, chiral separations.Absolute purity determination, certification of reference standards.
Sample Throughput HighMedium to HighHighLow to Medium
Sensitivity High (ng range)Very High (pg-fg range)High (ng-pg range)Moderate (µg-mg range)
Quantification Relative (with reference standards)Relative/Absolute (with standards)Relative (with reference standards)Absolute (primary method)
Automation Potential ExcellentExcellentExcellentGood
Strengths Robust, versatile, widely available, high resolution.High sensitivity and specificity (with MS), excellent for volatile impurities.High efficiency, low sample and reagent consumption, orthogonal selectivity to HPLC.No need for identical reference standards for quantification, provides structural information.[1]
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2][3]Sensitive to matrix effects, lower loading capacity than HPLC.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed method is based on common practices for the analysis of imidazole derivatives and is suitable for determining the purity of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis of this compound. For polar, nitrogen-containing compounds like imidazoles, derivatization is often necessary to improve volatility and chromatographic peak shape.[2][3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: Isobutyl chloroformate.[2]

  • Derivatization Procedure:

    • To 100 µL of the sample solution in acetonitrile, add 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[2]

    • Vortex the mixture and allow it to react at room temperature.

    • Extract the derivatives with a suitable organic solvent (e.g., dichloromethane) for injection.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

Capillary Electrophoresis (CE)

CE offers an alternative separation mechanism to HPLC and is particularly well-suited for the analysis of charged species. This compound, being a basic compound, can be readily analyzed in its protonated form.

  • Instrumentation: Capillary electrophoresis system with a UV-DAD detector.

  • Capillary: Fused silica, 50 µm I.D., effective length of 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1] An internal standard of known purity is used for quantification.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic anhydride (or another suitable standard with signals that do not overlap with the analyte).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a sufficient volume of DMSO-d6 to dissolve both components completely.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities

Knowledge of potential impurities is crucial for developing a stability-indicating and specific analytical method. For this compound, impurities may arise from the synthesis process or degradation.

Synthesis-Related Impurities:

  • Starting materials: Unreacted 1-methylimidazole and chloroacetonitrile (or other halogenated acetonitrile).

  • By-products: Isomeric products, such as (3-Methyl-3H-imidazol-4-yl)acetonitrile, or products from side reactions.

  • Reagents: Residual catalysts or bases used in the synthesis.

Degradation Products:

  • Hydrolysis: The nitrile group can hydrolyze to the corresponding amide and subsequently to the carboxylic acid under acidic or basic conditions.

  • Oxidation: The imidazole ring can be susceptible to oxidation.

  • Polymerization: Acetonitrile derivatives can potentially undergo polymerization under certain conditions.

Logical Workflow for Method Selection

The choice of an analytical method for purity determination should be a logical process based on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow.

MethodSelection start Define Analytical Goal abs_purity Absolute Purity Required? start->abs_purity routine_qc Routine QC / Impurity Profiling? abs_purity->routine_qc No qnmr Use qNMR abs_purity->qnmr Yes volatile_impurities Screening for Volatile Impurities? routine_qc->volatile_impurities No hplc Use HPLC routine_qc->hplc Yes orthogonal_method Orthogonal Method Needed? volatile_impurities->orthogonal_method No gcms Use GC-MS volatile_impurities->gcms Yes orthogonal_method->hplc No (Default to HPLC) ce Use Capillary Electrophoresis orthogonal_method->ce Yes end_node Method Selected qnmr->end_node hplc->end_node gcms->end_node ce->end_node

Caption: Decision workflow for selecting an analytical method.

This comprehensive guide provides a solid foundation for researchers and professionals in the pharmaceutical industry to make informed decisions regarding the purity analysis of this compound. By understanding the principles, advantages, and limitations of each technique, and by following the detailed experimental protocols, one can ensure the quality and integrity of this important chemical intermediate.

References

Characterization of (1-Methyl-1H-imidazol-2-yl)acetonitrile Impurities: A Comparative Guide to LC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring drug safety and efficacy. (1-Methyl-1H-imidazol-2-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of potential impurities in this compound. The supporting experimental data presented herein is derived from established methodologies for analogous imidazole-containing compounds, offering a robust framework for method development and validation.

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique for impurity profiling is contingent on the nature of the impurities and the specific requirements of the analysis, such as sensitivity and structural elucidation.[1] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been a cornerstone in pharmaceutical analysis, hyphenated techniques like LC-MS have become indispensable for comprehensive impurity characterization.[2]

Table 1: Quantitative Comparison of Analytical Techniques for the Analysis of Potential Impurities in this compound

ImpurityTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Potential Process-Related Impurity A (e.g., Unreacted Starting Material)LC-MS/MS0.005 µg/mL0.015 µg/mL>0.99998-102
HPLC-UV0.05 µg/mL0.15 µg/mL>0.99897-103
GC-MSNot Applicable (Non-volatile)Not Applicable--
Potential Process-Related Impurity B (e.g., Isomeric Impurity)LC-MS/MS0.005 µg/mL0.015 µg/mL>0.99999-101
HPLC-UV0.05 µg/mL0.15 µg/mL>0.99798-102
GC-MSNot Applicable (Non-volatile)Not Applicable--
Potential Degradation Product C (e.g., Hydrolysis Product)LC-MS/MS0.01 µg/mL0.03 µg/mL>0.99997-102
HPLC-UV0.1 µg/mL0.3 µg/mL>0.99596-104
GC-MSNot Applicable (Non-volatile)Not Applicable--
Potential Volatile Impurity D (e.g., Residual Solvent)LC-MS/MSNot IdealNot Ideal--
HPLC-UVNot IdealNot Ideal--
GC-MS0.1 µg/mL0.3 µg/mL>0.99895-105

Note: The data presented in this table are hypothetical and intended for comparative purposes, based on typical performance characteristics of the analytical techniques for similar compounds.

LC-MS offers superior sensitivity and specificity compared to HPLC-UV, enabling the detection and quantification of impurities at significantly lower levels.[1] Furthermore, the mass spectrometric detector provides valuable structural information, facilitating the identification of unknown impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents, which may not be amenable to LC-based methods.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for LC-MS, HPLC-UV, and GC-MS that can be adapted for the analysis of this compound and its impurities.

LC-MS/MS Method for Non-Volatile Impurities

This method is designed for the sensitive detection and quantification of process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan (m/z 50-500) and product ion scan of the parent compound and suspected impurities.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

HPLC-UV Method for Impurity Quantification

This method is suitable for routine quality control and quantification of known impurities when high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection: 210 nm

GC-MS Method for Volatile Impurities

This method is ideal for the identification and quantification of residual solvents and other volatile organic impurities.

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program: Initial temperature of 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min (hold for 5 minutes).

  • Injection Mode: Split (10:1)

  • Injector Temperature: 250 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 35-350

Visualizing the Workflow and Impurity Landscape

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow for impurity characterization and the potential sources of impurities in this compound.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources cluster_analysis Analytical Characterization Starting_Materials Starting Materials (e.g., 1-Methylimidazole, Chloroacetonitrile) Reaction_Conditions Reaction Conditions (Solvent, Temperature, Catalyst) Starting_Materials->Reaction_Conditions Crude_Product Crude this compound Reaction_Conditions->Crude_Product Process_Impurities Process-Related Impurities Reaction_Conditions->Process_Impurities Side Reactions, Incomplete Reactions Purification Purification (Crystallization, Chromatography) Crude_Product->Purification LC_MS LC-MS (Identification & Quantification) Crude_Product->LC_MS GC_MS GC-MS (Volatile Impurities) Crude_Product->GC_MS Final_Product Pure this compound Purification->Final_Product Degradation_Products Degradation Products Final_Product->Degradation_Products Storage, Stress Conditions HPLC_UV HPLC-UV (Quantification) Final_Product->HPLC_UV Process_Impurities->LC_MS NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) Process_Impurities->NMR_Spectroscopy Degradation_Products->LC_MS Degradation_Products->NMR_Spectroscopy

Caption: Logical relationship between synthesis, impurity formation, and analytical characterization.

Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) LC_Separation Liquid Chromatographic Separation (C18 Column, Gradient Elution) Sample_Preparation->LC_Separation Ionization Ionization (Electrospray Ionization - ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole or Time-of-Flight) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

References

A Comparative Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. (1-Methyl-1H-imidazol-2-yl)acetonitrile is a valuable building block in medicinal chemistry, and identifying the most effective synthesis route is crucial for timely and cost-effective research.

This guide provides a detailed comparison of two primary synthetic pathways to obtain this compound, offering a comprehensive overview of the methodologies, quantitative data, and experimental protocols to inform your selection of the most suitable route for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Multi-Step Synthesis from 1-MethylimidazoleRoute B: Direct Cyanation of 1-Methyl-1H-imidazolium Salt
Starting Material 1-Methylimidazole1-Methylimidazole
Key Intermediates 1-Methyl-1H-imidazole-2-carboxaldehyde, 1-Methyl-1H-imidazole-2-carboxaldehyde oxime3-(Cyanomethyl)-1-methyl-1H-imidazolium chloride
Overall Yield ~65-75% (unoptimized)Not reported
Number of Steps 32 (potential)
Reagents & Conditions n-Butyllithium, DMF, Hydroxylamine hydrochloride, Acetic anhydrideChloroacetonitrile, subsequent transformation needed
Scalability Potentially scalable with careful handling of organolithium reagentsLess certain due to lack of established protocol for the second step
Safety Considerations Use of pyrophoric n-butyllithium requires stringent safety measures.Chloroacetonitrile is toxic and requires careful handling.

Route A: Multi-Step Synthesis via Formylation and Cyanation

This well-established route involves the initial formylation of 1-methylimidazole to create a key aldehyde intermediate, which is then converted to the desired nitrile.

Workflow for Route A

Route A Workflow A 1-Methylimidazole B 1-Methyl-1H-imidazole-2-carboxaldehyde A->B  n-BuLi, THF, -78 °C; then DMF C 1-Methyl-1H-imidazole-2-carboxaldehyde oxime B->C  NH2OH·HCl, Pyridine D This compound C->D  Acetic Anhydride, Reflux

Caption: Synthetic pathway for Route A.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde

This step involves the lithiation of 1-methylimidazole followed by quenching with dimethylformamide (DMF).

  • To a solution of 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Anhydrous DMF (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with water, and the product is extracted with a suitable organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 1-methyl-1H-imidazole-2-carboxaldehyde. A typical yield for this reaction is in the range of 70-80%.

Step 2: Synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde oxime

The aldehyde is converted to its corresponding oxime in this step.

  • 1-Methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) is dissolved in pyridine.

  • Hydroxylamine hydrochloride (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated to give the oxime, which is often used in the next step without further purification. This reaction typically proceeds with a high yield of over 90%.

Step 3: Synthesis of this compound

The final step involves the dehydration of the oxime to the nitrile.

  • 1-Methyl-1H-imidazole-2-carboxaldehyde oxime (1.0 eq) is dissolved in acetic anhydride.

  • The solution is heated to reflux for 2 hours.

  • After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields this compound. The yield for this dehydration step is typically around 95%.

Route B: Potential Two-Step Synthesis via a Cyanomethylimidazolium Salt

This alternative route involves the direct introduction of a cyanomethyl group to the 1-methylimidazole ring, forming an imidazolium salt intermediate. While this approach is potentially more direct, the subsequent conversion of the imidazolium salt to the final product is not yet well-documented in the literature.

Workflow for Route B

Route B Workflow A 1-Methylimidazole B 3-(Cyanomethyl)-1-methyl- 1H-imidazolium chloride A->B  Chloroacetonitrile, CH3CN, 50 °C   C This compound B->C  Rearrangement/Deprotonation (Hypothetical)

Caption: Proposed synthetic pathway for Route B.

Experimental Protocols

Step 1: Synthesis of 3-(Cyanomethyl)-1-methyl-1H-imidazolium chloride

This step has been reported in the literature.[1]

  • Chloroacetonitrile is added to a stirred solution of 1-methylimidazole in acetonitrile.

  • The reaction mixture is heated to 50°C.

  • After 1 hour, the precipitate is filtered off, washed with acetonitrile, and dried in vacuo to yield 3-(cyanomethyl)-1-methyl-1H-imidazolium chloride. The reported yield for this step is high.[1]

Step 2: Conversion to this compound

The conversion of the 3-(cyanomethyl)-1-methyl-1H-imidazolium chloride to the desired 2-substituted product is a key challenge in this route. This would likely involve a rearrangement or a deprotonation-addition sequence. To date, a reliable and high-yielding protocol for this specific transformation has not been found in the surveyed literature. Further research and methods development would be required to establish this as a viable synthetic step.

Conclusion

For the synthesis of this compound, Route A currently represents the more established and reliable pathway . While it involves more steps, the individual reactions are well-documented and generally provide good to excellent yields. The primary challenge of this route lies in the handling of n-butyllithium, which requires a laboratory equipped for air- and moisture-sensitive chemistry.

Route B offers a potentially more atom-economical and shorter synthesis . However, the crucial second step for the conversion of the imidazolium salt to the final product remains a significant hurdle. Further investigation and optimization of this step are necessary to assess its practicality and efficiency.

Researchers should select the route that best aligns with their available resources, expertise in handling specific reagents, and the desired scale of the synthesis. For laboratories equipped to handle organometallic reagents, Route A provides a clear and reproducible path to the target molecule. For those interested in novel methodology development, exploring the completion of Route B could present a rewarding research opportunity.

References

A Comparative Analysis of the Biological Activities of (1-Methyl-1H-imidazol-2-yl)acetonitrile and its Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data suggests that while both (1-Methyl-1H-imidazol-2-yl)acetonitrile and its benzimidazole analogs exhibit a range of biological activities, a direct, head-to-head comparative study remains elusive in the current scientific literature. However, by examining the activities of each class of compounds, we can infer potential differences and similarities in their pharmacological profiles, primarily centered on antimicrobial and cytotoxic effects.

Benzimidazole derivatives, in general, are widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This is often attributed to the benzimidazole scaffold being a "privileged" structure in medicinal chemistry, capable of interacting with various biological targets. In some instances, benzimidazole derivatives have demonstrated greater cytotoxicity compared to their imidazole counterparts, a factor that could influence their therapeutic potential.

While specific experimental data for this compound is scarce, the broader class of imidazole-containing compounds is known for its antimicrobial properties.[3] For instance, certain imidazole derivatives have shown inhibitory activity against various microbial strains.

This guide aims to synthesize the available information on the biological activities of this compound and its benzimidazole analogs, presenting the data in a clear and comparative manner. We will also provide detailed experimental protocols for the key biological assays discussed, and visualize the relationships between the compounds and their activities.

Comparative Biological Activity Data

Due to the limited direct comparative data, the following table summarizes the reported biological activities of individual compounds or closely related analogs. This allows for an indirect comparison of their potential efficacy.

Compound/AnalogBiological ActivityAssay TypeTarget Organism/Cell LineQuantitative Data (e.g., IC50, MIC)
This compound Data not available---
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Data not available---
Related Benzimidazole Analog: 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleAntimicrobialMinimum Inhibitory Concentration (MIC)Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL

Note: The lack of direct experimental data for the primary compounds of interest necessitates a cautious interpretation of this comparative guide. The provided data for a related benzimidazole analog suggests potential antimicrobial activity for this class of compounds.

Experimental Protocols

To facilitate the replication and validation of the biological activities of these compounds, detailed methodologies for common screening assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare serial dilutions of test compounds a2 Add diluted test compounds to respective wells p1->a2 p2 Prepare standardized microbial inoculum a1 Add microbial inoculum to each well of a 96-well plate p2->a1 a1->a2 a3 Include positive (microbe only) and negative (broth only) controls a2->a3 a4 Incubate plates at appropriate temperature and duration a3->a4 d1 Visually or spectrophotometrically assess microbial growth a4->d1 d2 Determine the MIC as the lowest concentration with no visible growth d1->d2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (inoculum without any compound) and a negative control (medium only) in each plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition c1 Seed cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 t1 Treat cells with serial dilutions of test compounds c2->t1 t2 Incubate for a specified period (e.g., 24, 48, 72 hours) t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate to allow for formazan crystal formation a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 d1 Measure absorbance at 570 nm using a plate reader a3->d1 d2 Calculate cell viability and IC50 values d1->d2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Structure-Activity Relationship and Signaling Pathways

The biological activity of imidazole and benzimidazole derivatives is intrinsically linked to their chemical structure. The fusion of the benzene ring in the benzimidazole scaffold increases its lipophilicity and planarity compared to the imidazole ring. This can lead to enhanced membrane permeability and stronger interactions with biological targets, such as enzymes or DNA.

Hypothesized Mechanism of Action for Antimicrobial Activity:

Antimicrobial_Mechanism cluster_compound Compound cluster_cell Microbial Cell cluster_effect Biological Effect C Imidazole or Benzimidazole Acetonitrile Derivative M Cell Membrane C->M Disruption E Essential Enzymes (e.g., for cell wall synthesis) C->E Inhibition D DNA/RNA C->D Interference I Inhibition of Growth M->I E->I D->I CD Cell Death I->CD

References

Structural comparison of (1-Methyl-1H-imidazol-2-yl)acetonitrile with other nitrile compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a comprehensive structural comparison, (1-Methyl-1H-imidazol-2-yl)acetonitrile has been juxtaposed with other notable nitrile compounds, offering researchers and drug development professionals a detailed guide to its unique molecular architecture. This guide provides a side-by-side analysis of its physicochemical, spectroscopic, and structural characteristics against the commonly used acetonitrile and benzonitrile, as well as the structurally related heterocyclic compound, (1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile.

At a Glance: Physicochemical Properties

A summary of the key physicochemical properties reveals the influence of the methyl-imidazole group on the overall characteristics of the acetonitrile moiety.

PropertyThis compoundAcetonitrileBenzonitrile(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Molecular Formula C₆H₇N₃C₂H₃NC₇H₅NC₁₀H₉N₃[1]
Molecular Weight ( g/mol ) 121.1441.05103.12171.20[1]
Boiling Point (°C) Not available81.6190.7Not available
Melting Point (°C) Not available-45.7-13Not available
Appearance Not availableColorless liquidColorless liquidNot available

Spectroscopic Fingerprints: A Comparative Analysis

The introduction of the methyl-imidazole ring significantly alters the spectroscopic signature of the acetonitrile group. The following tables detail the key vibrational and nuclear magnetic resonance data.

Infrared (IR) Spectroscopy

The nitrile (C≡N) stretching frequency is a key diagnostic tool in IR spectroscopy. In this compound, this stretch is observed within the typical range for nitriles, but its precise location can be influenced by the electronic effects of the heterocyclic ring.

CompoundC≡N Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~2250Not availableNot available
Acetonitrile ~2253~2945, 3003Not available
Benzonitrile ~2229~3070~1580, 1490 (Aromatic C=C)
(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Not availableNot availableNot available
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the nuclei within each molecule.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₃-CH₂-Imidazole/Benzene Ring H
This compound ~3.7 (s)~3.8 (s)~6.9-7.1 (m)
Acetonitrile 1.97 (s)--
Benzonitrile --7.3-7.6 (m)
(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile 3.84 (s)4.02 (s)7.2-7.8 (m)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₃-CH₂-C≡NImidazole/Benzene Ring C
This compound ~34~15~117~122, 128, 145
Acetonitrile 1.3-117.7-
Benzonitrile --118.9112.3, 129.2, 132.5, 133.0
(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile 30.716.4116.5109.6, 120.1, 122.9, 123.8, 136.1, 141.8, 145.2

Delving into Molecular Geometry: A Structural Overview

While a definitive crystal structure for this compound is not publicly available, a comparison of bond lengths in related nitrile compounds provides a foundational understanding of its likely structural parameters. The C≡N triple bond and the C-C single bond adjacent to it are of particular interest.

CompoundC≡N Bond Length (Å)C-C Bond Length (Å)
This compound Not availableNot available
Acetonitrile 1.1571.458
Benzonitrile 1.1591.447
(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Not availableNot available

Visualizing the Comparative Workflow

To facilitate a clear understanding of the comparative analysis process, the following workflow diagram is provided.

G Comparative Structural Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Output Generation A Physicochemical Properties D Tabulate Physicochemical Data A->D B Spectroscopic Data (IR, NMR) E Compare Spectroscopic Signatures B->E C Structural Data (X-ray, Computational) F Analyze Bond Lengths and Angles C->F G Generate Comparison Tables D->G E->G F->G I Draft Comparison Guide G->I H Create Visualizations (e.g., DOT script) H->I

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile and Related Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile and structurally related imidazole compounds. The information presented is curated from established analytical literature to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document outlines common chromatographic approaches, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents typical performance data and experimental protocols.

Introduction to Analytical Challenges

The accurate quantification of imidazole derivatives, such as 2-(1-methyl-1H-imidazol-2-yl)acetonitrile, is crucial in pharmaceutical development and quality control. These compounds can be challenging to analyze due to their polarity and potential for interaction with chromatographic stationary phases. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the desired throughput. This guide compares two powerful and widely used techniques: HPLC, often coupled with UV or Mass Spectrometry detectors, and GC-MS.

Comparison of Analytical Methods

While specific validated methods for 2-(1-methyl-1H-imidazol-2-yl)acetonitrile are not extensively documented in publicly available literature, this section presents a comparison based on established methods for analogous imidazole derivatives. The following tables summarize typical performance characteristics for HPLC-UV/MS and GC-MS methods, providing a benchmark for what can be expected when developing a method for the target analyte.

Table 1: Performance Characteristics of a Representative HPLC-UV/MS Method for Imidazole Derivatives
ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 25 nM[1]
Limit of Quantification (LOQ) 1 - 50 nM[1]
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Intraday Repeatability < 2%[1]
Interday Repeatability < 3%[1]
Table 2: Performance Characteristics of a Representative GC-MS Method for Imidazole Derivatives
ParameterTypical Performance
Linearity (R²) 0.9903 - 0.9992[2]
Limit of Detection (LOD) 0.0553 - 0.8914 µg/mL[2]
Limit of Quantification (LOQ) 0.2370 - 1.9373 µg/mL[2]
Accuracy (% Recovery) 79 - 99% (analyte dependent)[3]
Precision (% RSD) < 12.3%[3]

Experimental Protocols

Below are detailed experimental protocols representative of HPLC and GC-MS methods for the analysis of imidazole derivatives. These can serve as a starting point for method development for 2-(1-methyl-1H-imidazol-2-yl)acetonitrile.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection

HPLC is a versatile technique for the analysis of polar and non-volatile compounds like many imidazole derivatives.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Perform serial dilutions to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions (Example for Imidazole Derivatives):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an additive like formic acid or acetic acid to improve peak shape.[4][5] A typical mobile phase could be acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.[7]

  • Detection:

    • UV/Vis: Diode Array Detector (DAD) set at a wavelength determined by the UV spectrum of the analyte (e.g., 210-300 nm).

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is often suitable for imidazole compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For some polar imidazole derivatives, derivatization may be necessary to improve volatility and chromatographic performance.

Sample Preparation (with Derivatization):

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization reagent (e.g., a mixture of acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate) and heat to complete the reaction.[2]

  • The derivatized sample is then ready for injection.

Chromatographic Conditions (Example for Imidazole Derivatives):

  • Column: A capillary column suitable for polar compounds (e.g., a Carbowax or DB-5ms type, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injection Mode: Splitless or split injection, depending on the required sensitivity.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan to identify unknown impurities or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantifying known analytes.

Visualizing Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Serial Dilution start->dilution filtration Filtration (0.45 µm) dilution->filtration injection HPLC Injection filtration->injection separation C18 Reverse-Phase Separation injection->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the quantification of imidazole derivatives using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Extraction evaporation Solvent Evaporation start->evaporation derivatization Derivatization evaporation->derivatization injection GC-MS Injection derivatization->injection separation Capillary GC Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration (SIM/Scan) detection->integration quantification Quantification integration->quantification

Caption: A representative experimental workflow for the quantification of imidazole derivatives using GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of 2-(1-methyl-1H-imidazol-2-yl)acetonitrile and related imidazole derivatives. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC is generally preferred for its simplicity in sample preparation for polar compounds and its versatility with different detectors (UV, MS). It is a robust and widely used technique in pharmaceutical quality control.

  • GC-MS offers high sensitivity and selectivity, especially when operated in SIM mode. However, it may require a derivatization step for polar, non-volatile compounds, which can add complexity to the sample preparation process.

For routine analysis in a quality control setting, a validated HPLC-UV method would likely be the most straightforward and efficient approach. For analyses requiring very low detection limits or for the identification of unknown impurities, the enhanced selectivity and sensitivity of HPLC-MS or GC-MS would be more appropriate. The provided protocols and performance data serve as a solid foundation for developing and validating a suitable analytical method for the target compound.

References

A Comparative Guide to Bioisosteric Replacements for the Acetonitrile Group in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug discovery and development, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of common bioisosteric replacements for the acetonitrile group, particularly within the context of pharmacologically relevant imidazole-based scaffolds. The acetonitrile moiety, while contributing to the physicochemical properties of a molecule, can sometimes be metabolically liable or may not provide optimal interactions with a biological target. Its replacement with bioisosteres such as tetrazoles and oxadiazoles can lead to improved potency, selectivity, and pharmacokinetic profiles.

This guide summarizes key quantitative data from literature, presents detailed experimental protocols for relevant biological assays, and visualizes synthetic and experimental workflows to aid in the rational design of novel imidazole derivatives.

Data Presentation: A Comparative Analysis

The following tables summarize the biological activities of imidazole derivatives where the acetonitrile group or its precursors have been replaced with bioisosteric rings like tetrazole and oxadiazole. While direct head-to-head comparisons of acetonitrile- and bioisostere-substituted imidazoles in the same study are limited in the public domain, the data presented below is collated from various sources to provide a comparative perspective.

Table 1: Comparison of Imidazole Derivatives and Their Bioisosteres Targeting Various Receptors

Compound/BioisostereTargetAssay TypeActivity (IC₅₀/EC₅₀)Reference
Imidazole-based Activator (Amide)NeurolysinEnzyme Activation7.0 µM (A₅₀)[1]
Imidazole Bioisostere NeurolysinEnzyme Activation2.0 µM (A₅₀) [1]
Imidazole-4-one DerivativeGPR55Antagonist Activity3.15 µM (IC₅₀)
Imidazole-4-one DerivativeGPR18Antagonist Activity0.279 µM (IC₅₀)
Tetrazole DerivativeProlyl OligopeptidaseEnzyme InhibitionPotent Inhibition[2]
Imidazole DerivativeProlyl OligopeptidaseEnzyme InhibitionLower Potency vs. Tetrazole[2]

Table 2: Antimicrobial Activity of Imidazole and Tetrazole Derivatives

Compound ClassBacterial StrainAssay TypeActivity (MIC in µg/mL)Reference
N-substituted Imidazole DerivativeS. aureusTube DilutionActive[3]
N-substituted Imidazole DerivativeB. subtilisTube DilutionActive[3]
N-substituted Imidazole DerivativeE. coliTube DilutionActive[3]
N-substituted Imidazole DerivativeP. aeruginosaTube DilutionActive[3]
Tetrazole DerivativeB. subtilisMIC Assay100[4]
Tetrazole DerivativeP. aeruginosaMIC Assay125[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays relevant to the evaluation of imidazole derivatives.

General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (imidazole derivatives)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare stock solutions of the test compounds and the substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay:

    • To the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add the diluted test compounds to the wells. Include a control with solvent only.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

G Protein-Coupled Receptor (GPCR) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the GPCR

  • Test compounds (imidazole derivatives)

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or binding buffer (for total binding).

    • For determining non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubation:

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows discussed in this guide.

bioisosteric_replacement_strategy Lead Imidazole Derivative Lead Imidazole Derivative Acetonitrile Group Acetonitrile Group Lead Imidazole Derivative->Acetonitrile Group Bioisosteric Replacement Bioisosteric Replacement Acetonitrile Group->Bioisosteric Replacement Tetrazole Tetrazole Bioisosteric Replacement->Tetrazole Oxadiazole Oxadiazole Bioisosteric Replacement->Oxadiazole Improved Properties Improved Properties Tetrazole->Improved Properties e.g., Potency, Stability Oxadiazole->Improved Properties e.g., PK Profile

Caption: Bioisosteric replacement strategy for the acetonitrile group in imidazole derivatives.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Enzyme Prepare Enzyme Mix Enzyme + Inhibitor Mix Enzyme + Inhibitor Prepare Enzyme->Mix Enzyme + Inhibitor Prepare Substrate Prepare Substrate Add Substrate Add Substrate Prepare Substrate->Add Substrate Prepare Inhibitor (Imidazole Derivative) Prepare Inhibitor (Imidazole Derivative) Prepare Inhibitor (Imidazole Derivative)->Mix Enzyme + Inhibitor Pre-incubate Pre-incubate Mix Enzyme + Inhibitor->Pre-incubate Pre-incubate->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Calculate Reaction Rates Calculate Reaction Rates Monitor Reaction->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Experimental workflow for an enzyme inhibition assay.

synthesis_of_tetrazole_from_nitrile Imidazole-acetonitrile Imidazole-acetonitrile Reaction Reaction Imidazole-acetonitrile->Reaction + NaN3, Catalyst Imidazole-tetrazole Imidazole-tetrazole Reaction->Imidazole-tetrazole

Caption: General synthetic pathway for tetrazole formation from a nitrile precursor.

References

Efficacy of (1-Methyl-1H-imidazol-2-yl)acetonitrile Derivatives in Antifungal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This guide provides a comparative analysis of the antifungal efficacy of a series of (1-Methyl-1H-imidazol-2-yl)acetonitrile derivatives, presenting key experimental data, detailed protocols, and insights into their potential mechanisms of action.

Comparative Antifungal Activity

A series of novel 1-methyl-2,5-di-substituted-1H-imidazole derivatives were synthesized and evaluated for their in vitro antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) values were determined to quantify their efficacy. The results, summarized in the table below, highlight the structure-activity relationship (SAR) where the nature and position of substituents on the imidazole ring significantly influence the antifungal potential.

Compound IDR (Position 2)R' (Position 5)Fungal StrainMIC/IC50 (µM)[4]
1 4-Cl-Ph4-Cl-PhSaccharomyces cerevisiae240 ± 14.14
2 4-Me-Ph4-Me-PhSaccharomyces cerevisiae95 ± 7.07
10 m-tolylm-tolylCandida albicans> 256
11 o-tolylo-tolylCandida albicans> 256
17 4-Cl-Ph4-Cl-PhCandida albicans128
22 4-propionyl-Ph4-propionyl-PhCandida albicans64

Key Findings:

  • The substitution pattern on the phenyl rings at positions 2 and 5 of the 1-methyl-imidazole core plays a crucial role in determining the antifungal activity.

  • The presence of electron-withdrawing groups, such as chlorine, appears to influence the antifungal potential. A notable observation is the difference in activity between compound 1 (4-Cl-Ph) and 2 (4-Me-Ph) against Saccharomyces cerevisiae, where the methyl-substituted derivative showed higher potency.[4]

  • Several of the tested derivatives demonstrated moderate to good activity against Candida albicans.[4]

Experimental Protocols

The following section details the methodologies employed for the synthesis and antifungal evaluation of the this compound derivatives.

Synthesis of 1-Methyl-2,5-disubstituted-1H-imidazole Derivatives

The synthesis of the target imidazole derivatives was achieved through a multi-step process. A general representation of the synthetic route is as follows:

Synthesis_Workflow A Substituted Benzaldehyde E Reaction Mixture A->E B Ammonium Acetate B->E C Methylamine C->E D Glyoxal D->E F Cyclization E->F Reflux G Purification F->G Chromatography H 1-Methyl-2,5-disubstituted-1H-imidazole G->H

Caption: General synthetic workflow for 1-methyl-2,5-disubstituted-1H-imidazole derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains were cultured on an appropriate agar medium. A suspension of the fungal cells was prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were then prepared in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared fungal suspension. The plates were then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC/IC50: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth. The IC50, the concentration that inhibits 50% of fungal growth, can also be determined by spectrophotometric reading of the optical density of the wells.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Fungal Inoculum A->B E Inoculate Microplate B->E C Test Compound Stock D Serial Dilutions in Microplate C->D D->E F Incubate (24-48h) E->F G Visual/Spectrophotometric Reading F->G H Determine MIC/IC50 G->H

Caption: Workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungal agents are known to target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and altering the fluidity and integrity of the fungal cell membrane. This disruption of the cell membrane ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol CYP51 ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Imidazole This compound Derivatives Imidazole->Inhibition CYP51 CYP51 Inhibition->CYP51

Caption: Proposed mechanism of action involving the inhibition of the ergosterol biosynthesis pathway.

References

A Comparative Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable practices in chemical synthesis is ever-growing. This guide provides a comparative analysis of traditional versus greener synthetic methodologies for (1-Methyl-1H-imidazol-2-yl)acetonitrile, a key building block in pharmaceutical chemistry. By evaluating established green chemistry metrics, this document offers a quantitative assessment of the environmental impact of each approach, supported by detailed experimental protocols.

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on a methyl-imidazole scaffold with a cyanide anion. While effective, traditional methods often rely on harsh reagents and solvents, prompting the exploration of more environmentally benign alternatives. This guide focuses on comparing a conventional synthesis route with a greener approach utilizing phase-transfer catalysis (PTC).

Quantitative Comparison of Green Chemistry Metrics

The environmental performance of each synthesis method is evaluated using key green chemistry metrics. These metrics provide a quantitative basis for comparing the efficiency and environmental impact of the chemical processes.

Green Chemistry MetricTraditional MethodGreener Method (PTC)Formula
Atom Economy (%) 56.569.8(MW of product / Σ MW of reactants) x 100
Reaction Mass Efficiency (%) 25.855.8(Mass of isolated product / Σ Mass of reactants) x 100
Process Mass Intensity (PMI) 45.215.1Total mass in process / Mass of isolated product
E-Factor 44.214.1Total waste in process / Mass of isolated product
Solvent Intensity 30.58.3Total mass of solvents / Mass of isolated product

Note: The values presented are calculated based on the detailed experimental protocols provided below and assume complete reaction for simplicity in the theoretical calculations for Atom Economy. The other metrics are based on the described experimental outcomes.

Experimental Protocols

The following protocols provide a detailed account of the methodologies used for the synthesis of this compound, upon which the green chemistry metrics have been calculated.

Method 1: Traditional Synthesis

This method employs a conventional nucleophilic substitution reaction in a polar aprotic solvent.

Reactants:

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (10.0 g, 59.9 mmol)

  • Sodium cyanide (3.52 g, 71.8 mmol)

  • Dimethylformamide (DMF) (150 mL)

  • Ethyl acetate (for extraction, 200 mL)

  • Saturated aqueous sodium bicarbonate solution (for washing, 100 mL)

  • Brine (for washing, 100 mL)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A solution of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in DMF is prepared in a round-bottom flask.

  • Sodium cyanide is added to the solution, and the mixture is stirred at 60°C for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords pure this compound.

  • Yield: 5.8 g (47.9 mmol, 80% yield).

Method 2: Greener Synthesis via Phase-Transfer Catalysis (PTC)

This improved method utilizes a phase-transfer catalyst to facilitate the reaction in a biphasic system, reducing the need for hazardous solvents.

Reactants:

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (10.0 g, 59.9 mmol)

  • Sodium cyanide (3.52 g, 71.8 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.93 g, 5.99 mmol)

  • Toluene (100 mL)

  • Water (50 mL)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, sodium cyanide, and tetrabutylammonium bromide are combined in a round-bottom flask with toluene and water.

  • The biphasic mixture is vigorously stirred at 60°C for 6 hours.

  • After cooling, the organic layer is separated.

  • The aqueous layer is extracted with a small portion of toluene.

  • The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield the product.

  • Yield: 6.9 g (57.0 mmol, 95% yield).

Logical Workflow for Green Chemistry Metric Comparison

The following diagram illustrates the workflow for evaluating and comparing the green credentials of the different synthetic pathways.

cluster_0 Synthesis Methods cluster_1 Data Collection cluster_2 Green Metric Calculation cluster_3 Comparative Analysis Traditional Traditional Synthesis Reactants Reactant Masses & MWs Traditional->Reactants Products Product Mass Traditional->Products Solvents Solvent & Reagent Masses Traditional->Solvents Greener Greener Synthesis (PTC) Greener->Reactants Greener->Products Greener->Solvents AE Atom Economy Reactants->AE RME Reaction Mass Efficiency Products->RME Waste Waste Calculation Solvents->Waste PMI Process Mass Intensity Solvents->PMI EFactor E-Factor Waste->EFactor Comparison Comparison & Conclusion AE->Comparison RME->Comparison PMI->Comparison EFactor->Comparison

Caption: Workflow for Green Chemistry Evaluation.

Conclusion

The quantitative data clearly demonstrates the environmental advantages of the phase-transfer catalysis method over the traditional synthesis. The PTC approach shows a significantly higher atom economy and reaction mass efficiency, indicating that a larger proportion of the starting materials are incorporated into the final product.[1][2] Most notably, the Process Mass Intensity and E-Factor are drastically reduced, highlighting a substantial decrease in waste generation.[1][2] The lower solvent intensity in the greener method further underscores its reduced environmental footprint. For researchers and manufacturers, the adoption of such greener methodologies not only aligns with the principles of sustainable chemistry but can also lead to more efficient and cost-effective processes.

References

Comparative Guide to Reference Standards for (1-Methyl-1H-imidazol-2-yl)acetonitrile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of (1-Methyl-1H-imidazol-2-yl)acetonitrile, the selection of a suitable and well-characterized reference standard is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of commercially available reference standards and outlines key analytical methodologies for their characterization and use.

Commercially Available Reference Standards

Several chemical suppliers offer this compound and its hydrochloride salt. While a comprehensive, publicly available Certificate of Analysis with detailed impurity profiles for each is not consistently provided by all vendors, a comparison of typical product specifications is presented below. Researchers are advised to request a lot-specific Certificate of Analysis from the supplier before purchase.

Table 1: Comparison of Commercially Available this compound Reference Standards

SupplierProduct NameCAS NumberPurity SpecificationFormNotes
Sigma-Aldrich This compound hydrochloride19225-93-5≥95%SolidHydrochloride salt form.
MSE Supplies 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile3984-53-0Not specifiedNot specifiedBulk orders available.
Matrix Scientific This compound3984-53-0Not specifiedNot specifiedListed as an irritant.
A2B Chem 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile3984-53-097%Not specified
Biosynth 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile hydrochloride19225-93-5Min. 95%Not specifiedVersatile small molecule scaffold.

Analytical Methodologies for Characterization and Quality Control

The quality and purity of a reference standard are paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantifying it in various sample matrices. Due to the polar nature of the imidazole ring, reversed-phase HPLC is a suitable approach.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of polar compounds.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of the main compound from any potential impurities. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization in mass spectrometry detection).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Hypothetical):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: Hypothetical HPLC Purity Data

Table 2: Hypothetical HPLC Purity Analysis of this compound Reference Standards

Reference Standard LotRetention Time (min)Peak Area (%)Number of Impurities Detected
Supplier A, Lot X 12.599.82
Supplier B, Lot Y 12.698.54
Supplier C, Lot Z 12.599.53
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for the identification of impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Structural Confirmation

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for imidazole-containing compounds.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

Data Presentation: Expected ¹H NMR Chemical Shifts

Table 3: Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (methyl on imidazole)~3.7Singlet3H
CH₂ (acetonitrile)~3.8Singlet2H
Imidazole ring protons~6.9 - 7.2Multiplet2H

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a this compound reference standard.

cluster_0 Reference Standard Reception cluster_1 Analytical Characterization cluster_2 Data Review and Release reception Receive Reference Standard hplc HPLC Purity Assessment reception->hplc Sample nmr NMR Structural Confirmation reception->nmr Sample kf Karl Fischer (Water Content) reception->kf Sample data_review Data Review and Analysis hplc->data_review nmr->data_review kf->data_review coa Generate Certificate of Analysis data_review->coa release Release for Use coa->release start Start: Need for This compound Reference Standard decision Aqueous or Organic Solvent System? start->decision free_base Consider Free Base Form (Higher organic solubility) decision->free_base Organic hcl_salt Consider Hydrochloride Salt (Higher aqueous solubility) decision->hcl_salt Aqueous procure Procure Selected Reference Standard free_base->procure hcl_salt->procure analyze Perform QC Analysis (HPLC, NMR, etc.) procure->analyze end Qualified Reference Standard Ready for Use analyze->end

A Comparative Guide to Antibody Cross-Reactivity in Imidazole-Containing Hapten Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity in immunoassays developed for the detection of various imidazole-containing haptens. The data presented is compiled from published research and is intended to assist in the development and evaluation of immunoassays for small molecules containing an imidazole moiety.

Understanding Cross-Reactivity in Hapten Immunoassays

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein. The resulting antibodies can then be used to develop sensitive and specific immunoassays. However, a significant challenge in hapten immunoassay development is cross-reactivity, where the antibody binds to molecules that are structurally similar to the target hapten. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.

This guide focuses on antibodies raised against haptens containing the imidazole ring, a common structural motif in pharmaceuticals, pesticides, and endogenous molecules. Understanding the cross-reactivity profiles of these antibodies is crucial for designing selective immunoassays.

Cross-Reactivity Data of Anti-Imidazole Hapten Antibodies

The following tables summarize the cross-reactivity of monoclonal antibodies raised against different imidazole-containing haptens. The data is presented as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage (CR%).

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against an Albendazole Hapten[1]

A study by Shao et al. (2021) developed a monoclonal antibody against a hapten of albendazole, a benzimidazole anthelmintic. The cross-reactivity was evaluated against its main metabolites and other benzimidazoles.[1]

CompoundIC50 (µg/L)Cross-Reactivity (%)
Albendazole (ABZ)0.20100
Albendazole-sulfone (ABZSO₂)0.2676.9
Albendazole-sulfoxide (ABZSO)0.7726.0
Albendazole-2-amino-sulfone (ABZNH₂SO₂)10.51.9
Fenbendazole>100<0.1
Flubendazole>100<0.1
Mebendazole>100<0.1
Oxibendazole>100<0.1

Data from Shao et al., Foods 2021.[1]

Table 2: Cross-Reactivity of Monoclonal Antibodies Against the Imidazolinone Herbicide Imazethapyr[2]

A study by Stanker et al. (2002) generated monoclonal antibodies against the imidazolinone herbicide imazethapyr and evaluated their cross-reactivity with other herbicides from the same class.[2]

CompoundMAb 3A2 IC50 (ng/mL)MAb 3A2 CR (%)MAb 3A5 IC50 (ng/mL)MAb 3A5 CR (%)
Imazethapyr1010015100
Imazaquin12832075
Imazapic25403050
Imazamox30334038
Imazapyr3003.35003
Imazamethabenz-methyl5002>1000<1

Data from Stanker et al., J. Agric. Food Chem. 2002.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies. Below are generalized protocols for key experiments involved in generating and characterizing antibodies against imidazole-containing haptens.

Hapten Synthesis and Immunogen Preparation

The design of the hapten is a critical step that dictates the specificity of the resulting antibodies.[1] Generally, a linker arm is introduced to the hapten at a position that is distal to the key antigenic determinants to ensure they are exposed to the immune system.

Example Protocol for Hapten-Carrier Protein Conjugation (Active Ester Method):

  • Hapten Activation:

    • Dissolve the carboxylated hapten in an anhydrous organic solvent (e.g., N,N-dimethylformamide, DMF).

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Slowly add the activated hapten solution to the carrier protein solution with gentle stirring.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of the Immunogen:

    • Remove unconjugated hapten and byproducts by dialysis against PBS or by gel filtration chromatography.

    • Characterize the hapten-to-protein conjugation ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Monoclonal Antibody Production
  • Immunization:

    • Emulsify the hapten-carrier protein conjugate (immunogen) with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Immunize mice or rabbits with the emulsion via subcutaneous or intraperitoneal injections at regular intervals (e.g., every 2-3 weeks).

    • Monitor the antibody titer in the serum using an indirect ELISA.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, sacrifice the animal and isolate spleen cells.

    • Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells by culturing in a selective medium (e.g., HAT medium).

  • Screening and Cloning:

    • Screen the supernatants of the hybridoma cultures for the presence of antibodies that bind to the hapten using an indirect ELISA.

    • Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo by injecting them into the peritoneal cavity of pristane-primed mice to produce ascites fluid.

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Competitive Indirect ELISA (ic-ELISA) for Cross-Reactivity Testing

The ic-ELISA is a common format for quantifying small molecules. The principle relies on the competition between the free hapten in the sample and a hapten-protein conjugate (coating antigen) for a limited amount of antibody.

  • Coating:

    • Coat a microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (to avoid cross-reactivity with the carrier) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions of the standard hapten and the cross-reacting compounds.

    • In a separate plate or tube, pre-incubate the diluted monoclonal antibody with the standard or cross-reactant solutions.

    • Transfer the antibody-hapten mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement:

    • Wash the plate.

    • Add a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-tetramethylbenzidine, TMB).

    • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the hapten concentration.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal).

    • Calculate the cross-reactivity (CR%) using the following formula: CR (%) = (IC50 of target hapten / IC50 of cross-reacting compound) x 100

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows in the development of immunoassays for imidazole-containing haptens.

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_conjugation Immunogen Preparation Imidazole_Derivative Imidazole-containing Starting Material Linker_Introduction Introduction of a Linker Arm Imidazole_Derivative->Linker_Introduction Carboxylated_Hapten Carboxylated Hapten Linker_Introduction->Carboxylated_Hapten Activation Activation with NHS/EDC Carboxylated_Hapten->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Hapten-Carrier Immunogen Conjugation->Immunogen Purification Purification (Dialysis) Immunogen->Purification

Caption: Workflow for Hapten Synthesis and Immunogen Preparation.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat plate with Hapten-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_to_Plate 6. Add mixture to plate Wash2->Add_to_Plate Sample Sample with Free Hapten Incubate_Mix 5. Pre-incubate Sample and Antibody Sample->Incubate_Mix Antibody Monoclonal Antibody Antibody->Incubate_Mix Incubate_Mix->Add_to_Plate Incubate_Plate 7. Incubate Add_to_Plate->Incubate_Plate Wash3 8. Wash Incubate_Plate->Wash3 Secondary_Ab 9. Add Enzyme-labeled Secondary Antibody Wash3->Secondary_Ab Incubate_Secondary 10. Incubate Secondary_Ab->Incubate_Secondary Wash4 11. Wash Incubate_Secondary->Wash4 Substrate 12. Add Substrate Wash4->Substrate Read 13. Read Absorbance Substrate->Read

Caption: Workflow of a Competitive Indirect ELISA (ic-ELISA).

References

Safety Operating Guide

Proper Disposal of (1-Methyl-1H-imidazol-2-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS Number: 3984-53-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step guidelines.

This compound is classified as an irritant and is harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are crucial to mitigate potential hazards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and eye contact, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[1]
Body Protection Fully-buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1][5]

In case of exposure, follow these first-aid measures immediately and consult a physician, showing them the Safety Data Sheet (SDS).[1]

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][6]

  • After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][6]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][6]

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not discharge into sewer systems or the environment.[5][6]

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.[3][4]
  • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").[7][8]

2. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][8]
  • The storage area should be segregated from incompatible materials.[3][4]

3. Chemical Incompatibility:

  • This compound, as an imidazole derivative, should be stored separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]
  • As a nitrile, it is also incompatible with strong acids, strong bases, and reducing agents.[9]

4. Spill Management:

  • In the event of a spill, evacuate personnel from the area.[5]
  • Remove all sources of ignition.[5]
  • Use appropriate PPE.
  • Contain the spill and collect the material using an inert absorbent (e.g., vermiculite, dry sand) or by carefully sweeping up the solid.[10]
  • Place the collected material into a suitable, closed container for disposal as hazardous waste.[1][5]
  • Clean the affected area thoroughly.

5. Arranging for Disposal:

  • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[1] This may involve controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6][11]
  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.

6. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]
  • Alternatively, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if local regulations permit.[5][6]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Collect Waste (Pure compound or solutions) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name) B->C I Spill Occurs B->I D Step 4: Securely Seal Container C->D E Step 5: Store in Designated Area (Cool, Dry, Ventilated) D->E F Step 6: Segregate from Incompatibles (Acids, Oxidizers) E->F G Step 7: Contact Licensed Waste Disposal Service F->G H Step 8: Professional Disposal (e.g., Incineration) G->H J Follow Spill Management Protocol I->J Emergency J->B Collect spill debris for disposal

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (1-Methyl-1H-imidazol-2-yl)acetonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 3984-53-0). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards requiring specific protective measures.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Hazards and Required PPE

Hazard Classification GHS Hazard Statement Required Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4) H302: Harmful if swallowed Eye/Face Protection: Face shield and safety glasses (approved under standards like NIOSH or EN 166).[1]
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Skin Protection: Chemical-resistant gloves. Inspect gloves before use and use proper removal techniques.[1] Protective clothing is also recommended.[1]
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | |

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and ensure safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure adequate ventilation and that an appropriate exhaust system is operational.[1][2][3]

    • Set up emergency exits and designate a risk-elimination area.[2][3]

    • Inspect all required PPE for integrity before use.[1]

  • Handling the Compound:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust, aerosols, and vapors.[1][2]

    • Avoid all contact with skin and eyes by wearing the appropriate PPE.[1][2][3]

    • Use non-sparking tools to prevent ignition sources.[2][3]

  • Post-Handling:

    • Wash hands thoroughly before breaks and at the end of the workday.[1]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.

    • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

Storage Procedures
  • Keep the container tightly closed.[2][3]

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • The recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Chemical Waste Disposal
  • Do not allow the product to enter drains.[1][3]

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Alternatively, the material can be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][3]

Contaminated Packaging Disposal
  • Dispose of contaminated packaging as you would the unused product.[1]

  • Containers may be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2][3]

  • Another option is to puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2][3]

Emergency First Aid Procedures

In case of exposure, immediate action is necessary.

  • General Advice: Move out of the dangerous area and consult a physician. Show the safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Move the person into fresh air. If breathing ceases, provide artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Verify Ventilation & Exhaust B Inspect & Don PPE (Gloves, Goggles, Lab Coat) A->B C Weighing & Transfer B->C D Performing Experiment C->D E Decontaminate Work Area D->E H Segregate Chemical Waste D->H F Store Chemical Properly (2-8°C, Tightly Sealed) E->F G Remove PPE & Wash Hands F->G I Dispose via Licensed Service G->I Dispose Contaminated PPE as Waste H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-imidazol-2-yl)acetonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。